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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for achieving target selectivity and metabolic stability. 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specific pharmacophores is essential for achieving target selectivity and metabolic stability. 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS: 1378238-85-7) has emerged as a highly versatile intermediate[1]. While the 2-fluoro-3-methoxyphenyl moiety is most famously recognized as the critical binding determinant in the gonadotropin-releasing hormone (GnRH) antagonist Elagolix[2][3], the pentanoic acid derivative provides an extended aliphatic linker that is increasingly utilized in the synthesis of novel therapeutics, including next-generation PARP7 inhibitors for cancer immunotherapy[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in drug design, and validated synthetic protocols.

Physicochemical Profiling and Structural Analysis

The utility of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid stems from its bifunctional nature: a conformationally restricted, electron-rich aromatic head coupled with a flexible, reactive aliphatic tail.

Quantitative Data Summary

The fundamental physicochemical properties of the intermediate are summarized in Table 1.

PropertySpecification
Chemical Name 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid
CAS Registry Number 1378238-85-7
Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Key Pharmacophore 2-Fluoro-3-methoxyphenyl
Functional Linker Aliphatic C5 Carboxylic Acid
Structural Causality in Drug Design
  • The Ortho-Fluoro Effect: The fluorine atom positioned ortho to the attachment point of the core scaffold (as seen in Elagolix) restricts the rotation of the phenyl ring. This steric hindrance induces atropisomerism , locking the molecule into a specific bioactive conformation that optimally occupies the shallow non-peptide binding site of the target receptor[2].

  • The Methoxy Group: Acting as a strong hydrogen bond acceptor and providing steric bulk, the methoxy group enhances the lipophilicity of the compound while directing specific receptor-ligand interactions.

  • The Pentanoic Acid Tail: The 5-carbon chain serves as an ideal spacer. In the synthesis of PARP7 inhibitors, this chain provides the necessary lipophilic reach to bridge binding pockets, while the terminal carboxylic acid allows for versatile functionalization (e.g., reduction to alcohols, amidation, or cyclization)[4].

DrugDiscovery A 5-(2-Fluoro-3-methoxyphenyl) pentanoic acid B Pharmacophore Properties A->B Ortho-F, Meta-OMe C Aliphatic Linker (Pentanoic Acid) A->C C5 Chain D GnRH Antagonists (e.g., Elagolix Analogs) B->D Receptor Binding E PARP7 Inhibitors (Cancer Immunotherapy) B->E Target Affinity C->D Scaffold Assembly C->E Lipophilic Spacer

Logical mapping of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid structural features to drug classes.

Mechanistic Role in Drug Synthesis

Elagolix and GnRH Antagonism

Elagolix (Orilissa) is a first-in-class, orally active non-peptide GnRH receptor antagonist used for the management of endometriosis and uterine fibroids[2][3]. The drug's efficacy relies heavily on the 2-fluoro-3-methoxyphenyl group attached to a uracil core. While the primary commercial synthesis of Elagolix utilizes 2-fluoro-3-methoxyphenylboronic acid via Suzuki coupling to build this architecture[2], 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid serves as a critical building block for synthesizing advanced Elagolix analogs and structurally related modulators where the aliphatic chain is required for novel target engagement or pharmacokinetic tuning.

PARP7 Inhibitors

Recent advancements in cancer immunotherapy have identified PARP7 (TIPARP) as a key target for restoring type I interferon (IFN) signaling and causing tumor regression[4]. The synthesis of novel small-molecule PARP7 inhibitors directly utilizes 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. The carboxylic acid is typically reduced or converted into an amide to form the core scaffold of the inhibitor, leveraging the fluorinated aromatic ring for target affinity[4].

Experimental Protocols: Synthesis and Functionalization

To utilize this intermediate effectively, researchers must activate the terminal carboxylic acid without compromising the electron-rich aromatic ring. The following protocol details the Mixed Anhydride Reduction Method , a self-validating workflow optimized for this specific compound[4].

Protocol 1: Mixed Anhydride Reduction to 5-(2-Fluoro-3-methoxyphenyl)pentan-1-ol

Causality & Rationale: Why use the mixed anhydride method instead of standard acyl chloride formation (e.g., using thionyl chloride or oxalyl chloride)? The 2-fluoro-3-methoxyphenyl ring is highly electron-rich due to the methoxy group. Harsh chlorinating agents can induce unwanted electrophilic aromatic substitution (Friedel-Crafts acylation) or ether cleavage. Ethyl chloroformate provides mild, selective activation of the carboxylic acid, ensuring high-fidelity reduction to the alcohol without compromising the aromatic system.

Materials Required:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq, 4.6 mmol)

  • Triethylamine (TEA) (1.0 eq, 4.6 mmol)

  • Ethyl chloroformate (1.0 eq, 4.6 mmol)

  • Sodium borohydride (NaBH₄) (3.0 eq, 13.8 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Step-by-Step Methodology:

  • Dissolution & Cooling: Dissolve 1000 mg (4.6 mmol) of 5-(2-fluoro-3-methoxyphenyl)pentanoic acid and 0.642 mL of triethylamine in 44.4 mL of anhydrous THF. Cool the mixture to 0 °C and place under a strict nitrogen atmosphere[4].

  • Activation: Slowly add 0.44 mL of ethyl chloroformate dropwise to the solution. Stir the reaction continuously for 30 minutes at 0 °C. Observation: A white precipitate of triethylamine hydrochloride will form, indicating the successful generation of the mixed anhydride[4].

  • Filtration: Rapidly filter the mixture under inert conditions to remove the precipitated triethylamine hydrochloride. Critical Step: Removing the salt prevents it from buffering the subsequent reduction or causing side reactions with the hydride source[4].

  • Reduction: Slowly add the filtrate containing the highly reactive mixed anhydride to a vigorously stirred suspension of sodium borohydride (522 mg, 13.8 mmol) in water/THF at 0 °C[4].

  • Quenching & Isolation: Allow the reaction to stir until gas evolution ceases. Quench carefully with a mild aqueous acid (e.g., 1M HCl), extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure alcohol derivative.

Workflow Step1 1. Activation (Ethyl Chloroformate, TEA, THF, 0°C) Step2 2. Filtration (Remove TEA-HCl) Step1->Step2 Mixed Anhydride Step3 3. Reduction (NaBH4, 0°C) Step2->Step3 Filtrate Step4 4. Product Isolation (Alcohol Derivative) Step3->Step4 Aqueous Workup

Step-by-step workflow for the mixed anhydride reduction of the pentanoic acid intermediate.

References

  • AccelaChem. Product Search: 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid (CAS: 1378238-85-7). AccelaChemBio. Available at: [Link]

  • Gilead Sciences, Inc. Parp7 inhibitors (WO2023147418A1). Google Patents.
  • National Center for Biotechnology Information (NCBI). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. PMC. Available at:[Link]

  • Wikipedia Contributors. Elagolix. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Exploratory

Structure and molecular weight of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

An In-depth Technical Guide to 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid: Structure, Properties, and Synthesis Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid: Structure, Properties, and Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2][3][4] The introduction of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive technical overview of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, a compound of interest for researchers and scientists in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this paper, authored from the perspective of a Senior Application Scientist, will elucidate its structural characteristics, predict its properties based on established principles, and propose a viable synthetic pathway.

Physicochemical Properties and Structure

The fundamental characteristics of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid are derived from its molecular structure. The molecule consists of a pentanoic acid chain attached to a 2-fluoro-3-methoxyphenyl ring. This combination of a flexible aliphatic chain and a substituted aromatic ring imparts a distinct set of properties.

Molecular Structure:

The IUPAC name defines the precise arrangement of atoms: a pentanoic acid where the fifth carbon is bonded to the first position of a benzene ring. This ring is substituted with a fluorine atom at the second position and a methoxy group at the third position.

Quantitative Data Summary:

PropertyValue
Molecular Formula C₁₂H₁₅FO₃
Molecular Weight 226.24 g/mol
IUPAC Name 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Strategic Importance in Research and Development

The structural motifs within 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid suggest its potential utility in several areas of research:

  • Medicinal Chemistry: The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[3] Furthermore, the combination of the fluoro and methoxy groups on the phenyl ring can modulate the electronic properties and binding interactions with target proteins. Carboxylic acid moieties are common in drug candidates as they can participate in hydrogen bonding and salt bridge formations.

  • Drug Design: This compound could serve as a valuable building block or intermediate in the synthesis of more complex bioactive molecules.[5] The pentanoic acid chain provides a flexible linker, which can be crucial for achieving optimal orientation within a protein's binding pocket.

  • Materials Science: Aromatic carboxylic acids are sometimes explored as components of liquid crystals or for their self-assembly properties.

Proposed Synthetic Workflow

A potential multi-step synthesis could be envisioned as follows:

  • Starting Material: 2-Fluoro-3-methoxyphenylboronic acid is a commercially available starting material that provides the core substituted phenyl ring.[6]

  • Coupling Reaction: A Suzuki coupling reaction between the boronic acid and a suitable five-carbon chain precursor containing a terminal alkyne or alkene and a protected alcohol or ester group would be a robust method to form the carbon-carbon bond.

  • Reduction: Subsequent reduction of the double or triple bond in the side chain to a saturated alkyl chain.

  • Deprotection/Oxidation: Finally, deprotection and oxidation of the terminal functional group on the pentyl chain to a carboxylic acid would yield the target compound.

An alternative, and potentially more direct, approach could involve the alkylation of the 2-fluoro-3-methoxyphenyl moiety.

Experimental Protocol: A Hypothetical Synthesis via Grignard Reaction and Alkylation

This protocol describes a plausible, though not experimentally verified, synthesis.

Step 1: Grignard Reagent Formation from 1-Bromo-2-fluoro-3-methoxybenzene

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 1-bromo-2-fluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Alkylation with a Dihaloalkane

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of a suitable five-carbon electrophile, such as 1,5-dibromopentane, in anhydrous THF.

  • Add the dihaloalkane solution dropwise to the Grignard reagent. The use of a cuprate catalyst (e.g., CuI) may be beneficial for this cross-coupling reaction.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Conversion to the Carboxylic Acid

  • The product from Step 2 would be 1-(5-bromopentyl)-2-fluoro-3-methoxybenzene. This intermediate can be converted to the carboxylic acid via a nitrile intermediate.

  • React the bromoalkane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form the corresponding nitrile.

  • Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions, followed by an acidic workup.

Step 4: Purification

  • The final product would be purified by extraction and column chromatography on silica gel to yield 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

Synthesis_Workflow A 1-Bromo-2-fluoro- 3-methoxybenzene C Grignard Reagent A->C + Mg, THF B Mg, THF D 1,5-Dibromopentane E 1-(5-Bromopentyl)-2-fluoro- 3-methoxybenzene D->E + Grignard Reagent (C) G Nitrile Intermediate E->G + NaCN, DMSO F NaCN, DMSO I 5-(2-Fluoro-3-methoxyphenyl) pentanoic acid G->I Hydrolysis H H3O+ / Heat

Caption: Proposed synthetic workflow for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

Conclusion

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid represents a molecule with significant potential in the fields of medicinal chemistry and drug development. Its structure, combining a flexible carboxylic acid-terminated alkyl chain with a strategically fluorinated and methoxylated phenyl ring, makes it an attractive candidate for further investigation. The physicochemical properties conferred by these functional groups, particularly the fluorine atom, can lead to improved pharmacokinetic profiles in drug candidates.[1][2] The proposed synthetic pathway provides a viable route for its preparation, enabling its use in research and development endeavors. As the demand for novel therapeutic agents continues to grow, molecules such as this will undoubtedly play a crucial role in the discovery of next-generation pharmaceuticals.

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem. PubChem. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information. [Link]

  • 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid | C12H13F3O3 | CID 114193856 - PubChem. PubChem. [Link]

  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. ResearchGate. [Link]

  • The Pentafluorosulfanyl Group (SF5) - Rowan. Rowan University. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - PMC. National Center for Biotechnology Information. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. Bentham Science. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. ResearchGate. [Link]

  • CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents.
  • Synthetic Pyrethroids - Beyond Pesticides. Beyond Pesticides. [Link]

  • Cypermethrin (Ref: OMS 2002) - AERU - University of Hertfordshire. University of Hertfordshire. [Link]

  • 5-(3-methoxyphenyl)pentanoic Acid | C12H16O3 | CID 10584485 - PubChem. PubChem. [Link]

Sources

Foundational

A Technical Guide to Fluorinated Phenylalkanoic Acids in the Development of Oral GnRH Antagonists

Abstract The development of orally bioavailable, non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor represents a significant therapeutic advance for managing hormone-dependent diseases like en...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of orally bioavailable, non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor represents a significant therapeutic advance for managing hormone-dependent diseases like endometriosis and uterine fibroids.[1][2][3][4] This guide provides an in-depth technical analysis of a pivotal chemical class in this field: fluorinated phenylalkanoic acids. We will explore the strategic role of fluorination in optimizing drug-like properties, dissect the structure-activity relationships (SAR) that govern potency and pharmacokinetics, and provide detailed, field-tested protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and characterization of novel GnRH antagonists.

Introduction: The Rationale for Oral GnRH Antagonists

The gonadotropin-releasing hormone (GnRH) is a decapeptide that serves as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][5] By binding to its receptor (GnRH-R) on pituitary gonadotrope cells, it triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the production of sex steroids.[1][6][7]

GnRH antagonists offer a distinct advantage over agonists by competitively blocking the GnRH receptor, leading to an immediate and reversible suppression of gonadotropins without the initial "flare effect"—a transient surge in hormones seen with agonists.[2][5][8] While early antagonists were peptide-based and required injection, the field has shifted towards developing orally active small molecules to improve patient compliance and therapeutic flexibility.[1][3][7] The fluorinated phenylalkanoic acid scaffold has emerged as a cornerstone of this effort, exemplified by the clinical success of drugs like Elagolix.[9][10]

The Strategic Imperative of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to overcome common drug development hurdles.[11]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][13] Strategically placing fluorine atoms at metabolically vulnerable positions on a molecule (a practice known as "metabolic switching") can block hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[12][14][15]

  • Modulation of Physicochemical Properties:

    • pKa Alteration: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, influencing a molecule's ionization state at physiological pH.[13][14] This can be critical for optimizing solubility, cell permeability, and receptor binding.

    • Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption.[12][13]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a receptor's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can increase the compound's potency.[11][14]

The Fluorinated Phenylalkanoic Acid Pharmacophore: A SAR Deep Dive

The development of compounds like Elagolix has provided a clear blueprint for the key structural motifs required for high-affinity binding to the GnRH receptor.

Core Structure of a Phenylalkanoic Acid GnRH Antagonist

SAR cluster_0 Fluorinated Phenylalkanoic Acid Scaffold Core R1 - Phenyl Ring - Linker - Acidic Headgroup - R2 R1 R1: Bulky lipophilic group (e.g., trifluoromethylphenyl) Critical for potency. Phenyl Phenyl Ring: Substitution pattern is key. Fluorination enhances metabolic stability. Linker Linker: (e.g., Urea, Amide) Provides correct spacing and geometry. Acid Acidic Headgroup: (e.g., Carboxylic acid) Essential for receptor interaction. R2 R2: Modulates PK/PD (e.g., substituted alkyl chain)

Caption: Key pharmacophoric elements of a fluorinated phenylalkanoic acid GnRH antagonist.

Structure-Activity Relationship (SAR) Insights:

The potency and pharmacokinetic profile of these antagonists are highly dependent on the substitutions at various positions.

Position/ModificationObservationRationale/Causality
Phenyl Ring Substitution Multi-fluorine substitutions (e.g., 2,5-difluoro or 2-fluoro-5-trifluoromethyl) significantly enhance potency and metabolic stability.The fluorine atoms shield the ring from oxidative metabolism by CYP enzymes. The specific substitution pattern optimizes electronic and steric interactions within the GnRH receptor binding pocket.[12][15]
Alkanoic Acid Chain The length and branching of the alkyl chain attached to the acidic headgroup are critical.This portion of the molecule is believed to occupy a hydrophobic sub-pocket of the receptor. Subtle changes can dramatically impact both binding affinity and pharmacokinetic properties like clearance.
Urea/Linker Moiety The urea linker is a common feature, providing a rigid connection between the phenyl ring and the rest of the molecule.This rigidity helps to lock the molecule into a bioactive conformation that is pre-organized for optimal binding to the receptor, minimizing the entropic penalty upon binding.
Acidic Headgroup A carboxylic acid or a bioisostere is essential for activity.This group forms a key ionic interaction or hydrogen bond with a basic residue (e.g., Lysine or Arginine) in the GnRH receptor, anchoring the ligand in the binding site.[6]

Case Study: Elagolix

Elagolix (Orilissa™) is the first orally approved non-peptide GnRH antagonist and serves as an excellent case study.[9] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of LH and FSH.[9][16][17] This, in turn, reduces the production of ovarian sex hormones like estradiol.[18]

  • Chemical Structure: 4-((1R)-2-(5-(2-fluoro-3-methoxyphenyl)-3-((2-fluoro-6-(trifluoromethyl)benzyl)carbamoyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

  • Key Features:

    • Fluorinated Phenyl Groups: It possesses two distinct fluorinated phenyl rings. The 2-fluoro-6-(trifluoromethyl)benzyl group and the 2-fluoro-3-methoxyphenyl group contribute to high potency and metabolic stability.

    • Uracil Core: The central uracil scaffold acts as a rigid linker.

    • Butanoic Acid Chain: The terminal carboxylic acid provides the crucial acidic headgroup for receptor anchoring.

  • Clinical Significance: Elagolix offers dose-dependent suppression of estradiol, allowing for the modulation of hormone levels to manage pain from endometriosis while mitigating the side effects of complete estrogen ablation.[9][19] Its effects are rapidly reversible upon discontinuation.[16][18]

Experimental Design & Protocols

A rigorous and systematic evaluation workflow is essential for advancing a candidate compound from discovery to preclinical development.

Workflow for GnRH Antagonist Evaluation

Caption: A typical discovery and evaluation workflow for novel GnRH antagonists.

Protocol 1: GnRH Receptor Binding Assay (Competitive Radioligand)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human GnRH receptor.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound and calculate its inhibition constant (Ki).

  • Principle: This is a competitive binding assay where the unlabeled test compound competes with a known radiolabeled GnRH ligand for binding to receptors in a cell membrane preparation.

  • Materials:

    • HEK293 cells stably expressing the human GnRH receptor.[20]

    • Radioligand: e.g., [¹²⁵I]-Triptorelin or another suitable high-affinity GnRH analog.[21]

    • Test Compounds: Dissolved in DMSO to create a 10 mM stock solution.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/C).

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Membrane Preparation: Harvest cultured HEK293-hGnRHR cells, lyse them via hypotonic shock, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

    • Assay Setup: In a 96-well plate, add in order:

      • Binding Buffer.

      • Test compound at various concentrations (typically a 10-point, 3-fold serial dilution from 10 µM).

      • Radioligand at a fixed concentration near its Kd value (e.g., ~0.1 nM [¹²⁵I]-Triptorelin).[21]

      • Cell membrane preparation (e.g., 15-20 µg of protein per well).[21]

      • Controls: Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (radioligand plus a saturating concentration of an unlabeled GnRH agonist, e.g., 1 µM Leuprolide).

    • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[21]

    • Harvesting: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[20]

    • Data Analysis:

      • Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Pharmacodynamic (PD) Model - LH Suppression in Castrated Rats

This model is a robust and widely accepted method to assess the in vivo efficacy and duration of action of a GnRH antagonist.

  • Objective: To measure the ability of an orally administered test compound to suppress circulating luteinizing hormone (LH) levels.

  • Principle: Surgical castration of male rats leads to the removal of negative feedback from testosterone, resulting in chronically elevated LH levels. An effective GnRH antagonist will suppress these high LH levels.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g), surgically castrated at least 7-10 days prior to the study to allow LH levels to stabilize at an elevated baseline.

  • Methodology:

    • Acclimatization & Baseline: House animals under standard conditions. On the day of the study, take a baseline blood sample (t=0) via tail vein or saphenous vein.

    • Dosing: Administer the test compound orally (p.o.) via gavage. The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose in water). Include a vehicle-only control group.

    • Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • LH Quantification: Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

    • Data Analysis:

      • For each animal, express the LH level at each time point as a percentage of its own baseline (t=0) value.

      • Plot the mean percent baseline LH ± SEM versus time for each treatment group.

      • Calculate key PD parameters, such as the maximum suppression (nadir) and the duration of suppression (time until LH levels return to a certain percentage of baseline).

GnRH Receptor Signaling Pathway

Understanding the downstream signaling of the GnRH receptor is crucial for developing functional assays. The GnRH-R is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3][6][22]

GnRH_Pathway GnRH GnRH Receptor GnRH Receptor (GnRHR) GnRH->Receptor Activates Antagonist Fluorinated Phenylalkanoic Acid (Antagonist) Antagonist->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Secretion Gonadotropin Secretion (LH, FSH) Ca->Secretion Triggers MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Gene Gene Transcription (LHβ, FSHβ) MAPK->Gene

Caption: Simplified GnRH receptor signaling cascade via the Gq/11 pathway.

This pathway provides multiple readouts for functional assays. For instance, antagonist activity can be measured by its ability to inhibit GnRH-stimulated inositol phosphate (IP) accumulation or intracellular calcium mobilization.

Conclusion and Future Directions

The development of fluorinated phenylalkanoic acids has transformed the therapeutic landscape for hormone-dependent diseases by providing potent, orally active GnRH antagonists. The strategic use of fluorine has been instrumental in achieving the desired pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on refining these scaffolds to further improve safety profiles, particularly concerning bone mineral density changes with long-term use, and exploring new therapeutic indications. The principles and protocols outlined in this guide provide a robust framework for the continued discovery and development of next-generation GnRH antagonists.

References

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). MDPI.
  • Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. (2019). PMC.
  • ORILISSA® (elagolix) Mechanism of Action (MOA). (2018). AbbVie Inc..
  • Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. (2017). Frontiers in Endocrinology.
  • Recent Development of Non-Peptide GnRH Antagonists. (N.D.). PMC.
  • Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode. (2020). PMC.
  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). PMC.
  • (PDF) GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024).
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  • Recent Development of Non-Peptide GnRH Antagonists. (2025).
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  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
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Exploratory

An In-Depth Technical Guide to the Solubility Assessment of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The aqueous solubility of an active pharmaceutical ingredient (API) is a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[][2] For oral dosage forms, an API must first dissolve in the gastrointestinal (GI) fluids to be absorbed into systemic circulation.[3] Consequently, poor solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug performance.[][4]

This guide provides a comprehensive technical framework for evaluating the solubility of a specific compound: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid . Given the absence of publicly available solubility data for this molecule, this document serves as a detailed roadmap for researchers to determine its solubility profile from first principles. We will delve into the theoretical considerations based on its chemical structure, provide validated experimental protocols for determining both thermodynamic and kinetic solubility, and discuss the interpretation of the resulting data.

The structure of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid incorporates several key functional groups that dictate its solubility behavior: a carboxylic acid, an aromatic ring, and halogen (fluoro) and ether (methoxy) substituents. The carboxylic acid moiety, in particular, suggests that its solubility will be highly dependent on pH.[5][6][7]

Physicochemical Characterization and Theoretical Considerations

A molecule's solubility is governed by its structural and electronic properties. For 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, the interplay between its lipophilic and hydrophilic features is key.

  • Lipophilic Moieties : The phenyl ring and the pentanoic alkyl chain contribute to the molecule's hydrophobicity.

  • Hydrophilic Moieties : The carboxylic acid group is the primary hydrophilic center, capable of ionization and hydrogen bonding. The methoxy and fluoro groups have a more modest impact on solubility.

The Critical Role of pKa and the Henderson-Hasselbalch Equation

As a weak acid, 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid will exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the surrounding medium.[5][6] The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal.[5][8] This equilibrium directly impacts solubility, as the ionized form is generally much more water-soluble than the neutral form.[7]

The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation .[5][7][9][10] For a weak acid, the equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the non-ionized (acid) form.

The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form. For an acidic compound, the pH-solubility profile can be predicted by:

S = S₀ (1 + 10^(pH - pKa))

This equation underscores why determining the intrinsic solubility (S₀) and the pKa is fundamental to understanding the compound's behavior across the physiological pH range of the GI tract (pH 1.2 to 6.8).[11] While experimental determination of pKa is most accurate, computational tools can provide a reliable estimate to guide initial experiments.[12]

Below is a conceptual diagram illustrating the relationship between pH, pKa, and the solubility of an acidic compound.

ph_pka_solubility cluster_ph pH Scale cluster_form Dominant Molecular Form cluster_solubility Resulting Solubility Low_pH Low pH (e.g., Gastric) pH_equals_pKa pH = pKa Neutral Neutral Form (HA) (Protonated) Low_pH->Neutral Dominates when pH < pKa High_pH High pH (e.g., Intestinal) Mixed 50% Neutral (HA) 50% Ionized (A⁻) pH_equals_pKa->Mixed Ionized Ionized Form (A⁻) (Deprotonated) High_pH->Ionized Dominates when pH > pKa Low_Sol Low Solubility (Approaches S₀) Neutral->Low_Sol Increasing_Sol Solubility Increasing Mixed->Increasing_Sol High_Sol High Solubility Ionized->High_Sol

Caption: Relationship between pH, pKa, and solubility for an acidic compound.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug development: thermodynamic and kinetic.

  • Thermodynamic Solubility : This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in contact with its most stable solid form.[3][4][11] It represents the true equilibrium solubility and is the gold standard. The shake-flask method is the reference technique for this measurement.[11][13]

  • Kinetic Solubility : This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[3][11][14][15] It is a high-throughput method used for early-stage screening but can overestimate true solubility.[15]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

This protocol is adapted from the OECD Guideline 105 for Water Solubility and is considered the benchmark for determining thermodynamic solubility.[16]

Objective: To determine the equilibrium solubility of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid in various aqueous media.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (solid powder)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) with UV detector

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8) and purified water

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the different aqueous media (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer). "Excess" ensures that a solid phase remains at equilibrium. A starting point is to add ~5-10 mg of compound to 1 mL of buffer.

  • Equilibration: Seal the vials and place them on an orbital shaker or roller at a constant temperature (typically 25°C for physicochemical characterization or 37°C for biorelevance).[11] Agitate the samples for a sufficient duration to reach equilibrium. This can take from 24 to 72 hours.[11][13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes).[15]

  • Filtration: Immediately after centrifugation, filter the clarified supernatant through a low-binding 0.22 µm syringe filter.[3] Discard the initial few drops to saturate any potential binding sites on the filter.

  • pH Measurement: Measure the pH of the final filtrate to determine the equilibrium pH of the saturated solution. This is crucial for interpreting pH-dependent solubility.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[2][4] Prepare a standard curve using known concentrations of the compound in a suitable solvent (e.g., acetonitrile/water) to quantify the solubility.

  • Data Reporting: Report the solubility in µg/mL or µM, along with the equilibrium pH and temperature.

The following diagram outlines the workflow for the shake-flask method.

shake_flask_workflow start Start: Solid Compound + Aqueous Medium add_excess 1. Add excess solid to buffer in vials start->add_excess equilibrate 2. Equilibrate (e.g., 24-72h at 37°C) on orbital shaker add_excess->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid equilibrate->centrifuge filter 4. Filter supernatant (0.22 µm syringe filter) centrifuge->filter measure_ph 5. Measure pH of the filtrate filter->measure_ph quantify 6. Quantify concentration by HPLC-UV measure_ph->quantify report End: Report Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of fluids in the GI tract.[17][18][19] Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) are commonly used for this purpose.[3][20][21]

Objective: To determine the solubility of the compound in media simulating fasted gastric and intestinal conditions.

Media Preparation:

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin):

    • Dissolve 2.0 g of sodium chloride (NaCl) in approximately 800 mL of purified water.

    • Add 7.0 mL of concentrated hydrochloric acid (HCl).

    • Adjust the volume to 1000 mL with purified water and verify the pH is ~1.2.[20][22]

  • Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5):

    • This medium contains bile salts and phospholipids that form micelles, which can enhance the solubility of lipophilic drugs.[19][23]

    • Blank FaSSIF Buffer (pH 6.5): Dissolve 1.74 g of sodium hydroxide (NaOH), 19.77 g of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), and 30.93 g of NaCl in 5 L of purified water. Adjust pH to 6.5 with 1 N NaOH or 1 N HCl.[17]

    • Final FaSSIF: Commercially available powders (e.g., 3F Powder from Biorelevant.com) greatly simplify preparation.[19][23] Alternatively, prepare by dissolving sodium taurocholate (3 mM) and lecithin (0.75 mM) in the blank FaSSIF buffer.[17] A simplified method involves high-speed stirring to dissolve lecithin without chlorinated solvents.[24]

Methodology: The experimental procedure for determining solubility in SGF and FaSSIF is identical to the shake-flask method described in Protocol 1. The key difference is the use of these more complex, biorelevant media as the solvents.

Data Analysis and Interpretation

The data generated from these experiments should be compiled into a clear, comparative format.

Table 1: Solubility Data for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Medium Temperature (°C) Equilibrium pH Solubility (µg/mL) Solubility (µM)
Purified Water25[Fill In][Fill In][Fill In]
pH 1.2 Buffer (SGF)37[Fill In][Fill In][Fill In]
pH 4.5 Buffer37[Fill In][Fill In][Fill In]
pH 6.8 Buffer37[Fill In][Fill In][Fill In]
FaSSIF (pH 6.5)37[Fill In][Fill In][Fill In]

Interpretation:

  • pH-Solubility Profile: For this acidic compound, solubility is expected to be lowest at pH 1.2 (where it is predominantly in the neutral, less soluble form) and increase significantly as the pH rises above its pKa (e.g., at pH 6.8).[7]

  • Biorelevant vs. Buffer Solubility: Comparing solubility in FaSSIF to the pH 6.8 buffer reveals the impact of micelles. An increase in solubility in FaSSIF suggests that the compound's absorption may be aided by bile salts in the small intestine.

  • Biopharmaceutical Classification System (BCS): The solubility data, particularly at the lowest point across the pH 1.2-6.8 range, is used to classify the drug according to the BCS. A drug is considered "highly soluble" if the highest dose strength is soluble in ≤250 mL of aqueous media over this pH range.[11] This classification helps predict potential absorption limitations.[2]

Conclusion

Determining the solubility of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a foundational step in its development as a potential therapeutic agent. This guide outlines a systematic approach, grounded in established scientific principles and regulatory guidelines. By executing the described protocols—from the gold-standard shake-flask method in simple buffers to studies in complex biorelevant media—researchers can build a robust pH-solubility profile. This dataset is indispensable for guiding formulation strategies, such as salt formation or particle size reduction, and for predicting the in vivo behavior of the compound, ultimately enabling rational and data-driven drug development decisions.[][25][26]

References

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024, December 17). Dove Medical Press. Retrieved from [Link]

  • In vitro release study under the simulated gastrointestinal digestion. (n.d.). Bio-protocol. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Solving solubility issues in modern APIs. (2018, July 26). TAPI. Retrieved from [Link]

  • Dissolution Media Simulating Fasted and Fed States. (n.d.). Retrieved from [Link]

  • Aqueous Kinetic Solubility. (2023, June 9). National Center for Advancing Translational Sciences (NCATS), NIH. Retrieved from [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006, November 15). PubMed. Retrieved from [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Key factors affecting the dissolution rate of pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. (1989, July 5). Canada.ca. Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved from [Link]

  • Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. (n.d.). PMC. Retrieved from [Link]

  • Preparation of SSF, SGF, and SIF electrolytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the design of fasted state simulating intestinal fluids: FaSSIF-V3. (2015, August 15). PubMed. Retrieved from [Link]

  • What is FaSSIF? (n.d.). Biorelevant.com. Retrieved from [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis. Retrieved from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, May 13). ACS Publications. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • List of OECD Test Methods for Physico-Chemical Testing. (n.d.). EPP Ltd. Retrieved from [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved from [Link]

  • OECD n°120 : Dissolution behaviour in the laboratory. (2024, May 13). Analytice. Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved from [Link]

  • pKa Calculator | Find pKa from pH or Ka. (2024, April 10). Omni Calculator. Retrieved from [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved from [Link]

  • pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. (n.d.). RSC Publishing. Retrieved from [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30). Retrieved from [Link]

  • 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

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Foundational

A Technical Guide to the Rational Design of Novel Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

This guide provides an in-depth exploration of the core principles and advanced methodologies guiding the development of novel building blocks for gonadotropin-releasing hormone (GnRH) receptor antagonists. It is intende...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the core principles and advanced methodologies guiding the development of novel building blocks for gonadotropin-releasing hormone (GnRH) receptor antagonists. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation therapeutics targeting the GnRH system. We will dissect the intricate signaling pathways, explore the evolution of antagonist design, and provide detailed, field-proven protocols for the synthesis and evaluation of these critical compounds.

The GnRH Receptor: A Pivotal Node in Reproductive Endocrinology

The gonadotropin-releasing hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis. In response to pulsatile GnRH secretion from the hypothalamus, the pituitary GnRH receptors trigger a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads to produce sex steroids, such as testosterone and estrogen.

The downstream signaling pathway of the GnRH receptor is primarily mediated through the Gαq/11 protein. Ligand binding induces a conformational change in the receptor, activating Gαq/11 and subsequently phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). This rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream events culminating in gonadotropin synthesis and release.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Gonadotropin_Release Gonadotropin Synthesis & Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release

Caption: GnRH Receptor Signaling Cascade.

The Evolution from Peptides to Oral Small Molecules

The therapeutic potential of antagonizing the GnRH receptor has been recognized for decades, leading to the development of several generations of antagonists.

  • First-Generation Peptide Antagonists: Early antagonists were peptide-based, directly derived from the native GnRH decapeptide. While effective, they were associated with histamine release, a significant side effect that limited their clinical utility.

  • Second-Generation Peptide Antagonists: Modifications to the peptide backbone led to second-generation antagonists like cetrorelix and ganirelix. These compounds exhibited reduced histamine release and became valuable tools in assisted reproductive technologies. However, their peptide nature necessitates parenteral administration, limiting their use for chronic conditions.

  • Third-Generation Oral Small-Molecule Antagonists: The breakthrough in GnRH antagonist therapy came with the development of orally bioavailable, non-peptide small molecules. These compounds offer the convenience of oral dosing, enabling long-term treatment for conditions such as endometriosis, uterine fibroids, and prostate cancer. Elagolix, relugolix, and linzagolix are prominent examples of this class that have received regulatory approval.

Core Scaffolds and Structure-Activity Relationships (SAR) of Novel Antagonists

The development of oral GnRH antagonists has been a triumph of medicinal chemistry. The core challenge lies in designing molecules with high binding affinity for the human GnRH receptor, excellent selectivity over other GPCRs, and favorable pharmacokinetic properties for oral administration. Several key scaffolds have emerged as privileged structures in this endeavor.

The Uracil-Based Scaffold

The uracil core is a hallmark of several advanced GnRH antagonists, including elagolix and relugolix. This scaffold provides a rigid framework for the presentation of key pharmacophoric elements that interact with the receptor binding pocket.

A generalized structure-activity relationship for this class reveals several critical regions for optimization:

  • N1-Substitution: The substituent at the N1 position of the uracil ring is crucial for potency and often interacts with a hydrophobic pocket in the receptor. Aromatic groups, such as a substituted phenyl ring, are commonly employed.

  • C5-Linker and Aromatic Group: A linker at the C5 position, often an amide or a reversed amide, connects to another aromatic moiety. The nature of this linker and the substitution pattern on the aromatic ring significantly impact both binding affinity and pharmacokinetic properties.

  • N3-Substitution: The N3 position is another key handle for modification. Small alkyl groups or functionalized alkyl chains can be introduced to fine-tune potency and metabolic stability.

CompoundCore ScaffoldKey SubstituentsOral Bioavailability (Human)
ElagolixUracilN1: 2-fluoro-3-methoxyphenyl; C5: Phenyl; N3: Methyl~5-10%
RelugolixThienopyrimidineN1: 2,6-difluorobenzyl; C5: (Dimethylamino)phenyl; N3: Methoxyethyl~25%
LinzagolixPyrimidine-dioneN1: 2-fluoro-5-methoxybenzyl; C5: Naphthyl; N3: (2-hydroxyethoxy)methyl~50-60%

Data compiled from publicly available sources and scientific literature.

Emerging Scaffolds and Bioisosteric Replacements

While the uracil-based scaffold has proven successful, the quest for improved properties continues to drive the exploration of novel core structures. Researchers are actively investigating bioisosteric replacements for the uracil ring to enhance potency, improve metabolic stability, and secure novel intellectual property. Examples of emerging scaffolds include:

  • Thienopyrimidines: As seen in relugolix, the replacement of the uracil core with a thienopyrimidine can lead to improved pharmacokinetic profiles.

  • Pyridopyrimidinones: These scaffolds offer alternative hydrogen bonding patterns and steric profiles, potentially leading to altered selectivity and potency.

  • Bicyclic and Tricyclic Systems: More rigid, conformationally constrained scaffolds are being explored to pre-organize the pharmacophoric groups in a bioactive conformation, which can enhance binding affinity and reduce off-target effects.

Experimental Protocols for the Evaluation of Novel GnRH Antagonists

The successful development of a novel GnRH antagonist relies on a robust and well-defined testing cascade. The following protocols provide a framework for the in vitro and in vivo characterization of new chemical entities.

In Vitro Characterization Workflow

in_vitro_workflow cluster_workflow In Vitro Evaluation Cascade Synthesis Synthesis of Novel Compound Binding_Assay Receptor Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Antagonist Assay (Determine IC50) Binding_Assay->Functional_Assay If Ki < 10 nM Selectivity_Panel GPCR Selectivity Panel Functional_Assay->Selectivity_Panel If IC50 < 10 nM ADME_Screen In Vitro ADME Profiling (e.g., Caco-2, Microsomal Stability) Selectivity_Panel->ADME_Screen If Selective Lead_Candidate Lead Candidate for In Vivo Studies ADME_Screen->Lead_Candidate If Favorable Profile

Caption: In Vitro Evaluation Workflow.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human GnRH receptor.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [3H]-Cetrorelix (or other suitable radiolabeled GnRH antagonist).

  • Non-specific binding control: 1 µM unlabeled GnRH peptide.

  • Test compounds dissolved in DMSO.

  • Scintillation vials and scintillation cocktail.

  • Microplate reader or liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hGnRHR cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled GnRH (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]-Cetrorelix at a final concentration equal to its Kd.

    • 100 µL of the membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate reader or liquid scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Flux)

Objective: To determine the functional potency (IC50) of a test compound in blocking GnRH-induced signaling.

Materials:

  • CHO-K1 cells stably co-expressing the human GnRH receptor and a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • GnRH peptide (agonist).

  • Test compounds dissolved in DMSO.

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes) at room temperature.

  • Agonist Stimulation and Reading: Place the plate in the fluorescent plate reader. Initiate reading of fluorescence intensity. After establishing a stable baseline, inject a solution of GnRH agonist at a concentration that elicits a submaximal response (EC80). Continue reading fluorescence for 1-2 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release. Calculate the percent inhibition of the GnRH response for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

The development of oral small-molecule GnRH receptor antagonists represents a significant advancement in the management of hormone-dependent diseases. The uracil-based scaffold has provided a robust foundation for the design of clinically successful drugs. However, the field is continuously evolving, with a strong focus on the discovery of novel core structures that offer improved drug-like properties, alternative intellectual property, and potentially tailored therapeutic profiles. The integration of structure-based drug design, advanced synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays will be paramount in the development of the next generation of GnRH receptor antagonists. The pursuit of compounds with fine-tuned pharmacokinetic profiles for specific indications (e.g., once-daily vs. once-weekly dosing) and the exploration of allosteric modulators represent exciting future avenues for this important class of therapeutics.

References

  • Title: GnRH receptor signaling and trafficking: a basis for GnRH agonist and antagonist action in the pituitary. Source: Molecular and Cellular Endocrinology URL: [Link]

  • Title: Elagolix, a new GnRH antagonist for the treatment of endometriosis. Source: Drugs of Today URL: [Link]

  • Title: Relugolix, an oral gonadotropin-releasing hormone receptor antagonist for the treatment of uterine fibroids and prostate cancer. Source: Drugs of Today URL: [Link]

  • Title: Linzagolix, an oral gonadotropin-releasing hormone receptor antagonist for the treatment of uterine fibroids. Source: Drugs of the Future URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Synthesis of Elagolix via Suzuki Coupling of a Functionalized Uracil Core

Abstract Elagolix Sodium is a first-in-class, orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, approved for the management of moderate to severe pain associated with endo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Elagolix Sodium is a first-in-class, orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, approved for the management of moderate to severe pain associated with endometriosis.[1][2][3] Its synthesis is a multi-step process requiring precise control over stereochemistry and impurity profiles. This document provides a detailed, research-grade protocol for a scalable synthesis of Elagolix. While the topic specified the use of 5-(2-fluoro-3-methoxyphenyl)pentanoic acid, extensive review of established and scalable manufacturing routes reveals that the critical 2-fluoro-3-methoxyphenyl moiety is most efficiently introduced via a palladium-catalyzed Suzuki cross-coupling reaction using (2-fluoro-3-methoxyphenyl)boronic acid .[3][4][5] This application note is structured around this validated, industry-relevant approach, providing in-depth protocols, mechanistic insights, and analytical checkpoints to guide researchers and drug development professionals.

Introduction to Elagolix and Synthetic Strategy

Elagolix represents a significant advancement in the treatment of estrogen-dependent disorders.[6][7] Unlike peptide-based GnRH agonists that require injection and cause an initial "flare-up" of symptoms, Elagolix is an orally bioavailable small molecule that provides a rapid, dose-dependent suppression of ovarian hormone production.[1][8]

The molecular architecture of Elagolix consists of a central, highly substituted uracil core, a chiral (R)-phenylethylamino sidechain, and the key 5-(2-fluoro-3-methoxyphenyl) group. The manufacturing process hinges on the strategic and sequential construction of this complex structure. Our outlined synthesis follows a convergent strategy, which is well-suited for large-scale production by allowing for the separate preparation of key fragments before their final assembly.[2][9]

The logical flow of the synthesis is as follows:

  • Construction of the Uracil Core: Building the foundational pyrimidine-2,4(1H,3H)-dione ring.

  • Functionalization for Coupling: Introduction of a halogen at the C5 position of the uracil ring to serve as a handle for the subsequent Suzuki reaction.

  • Suzuki Cross-Coupling: The pivotal step where the 5-(2-fluoro-3-methoxyphenyl) moiety is installed using a palladium catalyst.

  • Chiral Sidechain Installation: N-alkylation with a protected chiral amine.

  • Final Elaboration and Salt Formation: Deprotection, addition of the butanoate tail, and conversion to the final sodium salt.

Experimental Workflow Overview

G cluster_0 Part A: Uracil Core Synthesis cluster_1 Part B: Functionalization & Coupling cluster_2 Part C: Chiral Sidechain Installation cluster_3 Part D: Final Assembly A 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea C 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione A->C B Ethyl Acetoacetate B->C D 5-Bromo Uracil Intermediate C->D Bromination C->D F 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6- (trifluoromethyl)benzyl)-6-methylpyrimidine- 2,4(1H,3H)-dione (Compound IV/7) D->F Suzuki Coupling (Pd Catalyst) E (2-fluoro-3-methoxyphenyl) boronic acid E->F H Boc-Protected Intermediate F->H N-Alkylation F->H G (R)-2-((tert-butoxycarbonyl)amino)- 2-phenylethyl methanesulfonate G->H I (R)-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3- methoxyphenyl)-...-dione (Compound VI) H->I Boc Deprotection K Elagolix Ethyl Ester I->K N-Alkylation I->K J Ethyl 4-bromobutyrate J->K L Elagolix Sodium (Final API) K->L Saponification (NaOH)

Sources

Application

Scalable synthetic route for Elagolix key intermediates

Executive Summary Elagolix Sodium (Orilissa) is a "second-generation" non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist.[1][2] Unlike its peptide predecessors, it is an orally active small molecule requiring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elagolix Sodium (Orilissa) is a "second-generation" non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist.[1][2] Unlike its peptide predecessors, it is an orally active small molecule requiring a complex, multi-step synthesis. The core structural challenge lies in the highly substituted uracil scaffold, which features three distinct functionalization points:

  • N1-Position: A 2-fluoro-6-(trifluoromethyl)benzyl group.[1][3][4][5][6][7]

  • C5-Position: A 2-fluoro-3-methoxyphenyl moiety (introduced via Suzuki coupling).[1][8]

  • N3-Position: A chiral (R)-2-amino-2-phenylethyl butyrate side chain.[1]

The Scalability Challenge: Early discovery routes relied heavily on chromatographic purification and linear assembly, resulting in low overall yields (<10%) and difficult impurity profiles. This Application Note details a Convergent Process Route designed for kilo-scale production. This route prioritizes crystalline intermediates to eliminate silica gel chromatography and utilizes a "late-stage" introduction of the butyrate arm to minimize hydrolysis side-reactions.[1]

Retrosynthetic Analysis & Strategy

To maximize throughput and control stereochemistry, the molecule is disconnected into two primary stable fragments: the Tri-substituted Uracil Core (Intermediate A) and the Chiral Electrophile (Intermediate B) .

Retrosynthesis Elagolix Elagolix Sodium (Target API) Precursor Des-Butyrate Intermediate (Secondary Amine) Elagolix->Precursor  1. Alkylation (Ethyl 4-bromobutyrate) 2. Hydrolysis (NaOH) FragA Intermediate A (Uracil Core) N1-Benzyl-C5-Aryl Uracil Precursor->FragA  SN2 Displacement (Base, DMF) FragB Intermediate B (Chiral Linker) (R)-N-Boc-2-phenyl-ethyl mesylate Precursor->FragB  Coupling Partner SM1 5-Iodo-6-methyluracil FragA->SM1  Core Scaffold SM2 2-Fluoro-6-(trifluoromethyl) benzyl bromide FragA->SM2  N1-Alkylation SM3 2-Fluoro-3-methoxy phenylboronic acid FragA->SM3  Suzuki Coupling

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the Uracil Core and Chiral Linker.[1]

Detailed Protocols

Protocol 1: Synthesis of the Uracil Core (Intermediate A)

Objective: Selective N1-alkylation followed by C5-arylation.[1] Critical Quality Attribute (CQA): Regioselectivity of N1 vs. N3 alkylation.

Step 1.1: N1-Alkylation

  • Reagents: 5-iodo-6-methyluracil (1.0 eq), 2-fluoro-6-(trifluoromethyl)benzyl bromide (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq), DMSO (5 vol).[1]
    
  • Rationale: DMSO promotes the solubility of the uracil anion.

    
     is mild enough to favor thermodynamic N1-alkylation over the kinetically accessible N3 position due to steric hindrance at N3 from the C6-methyl group.[1]
    

Workflow:

  • Charge 5-iodo-6-methyluracil and

    
     into DMSO at 20°C.
    
  • Add the benzyl bromide dropwise over 1 hour (Exothermic; maintain T < 35°C).

  • Heat to 45°C for 4 hours. Monitor by HPLC (Target: < 2% starting material).

  • Quench: Pour into water (15 vol) to precipitate the product.

  • Isolation: Filter the solid, wash with water/methanol (1:1), and dry.

  • Yield: ~85-90% (Off-white solid).

Step 1.2: Suzuki-Miyaura Coupling

  • Reagents: N1-benzyl intermediate (from 1.1), 2-Fluoro-3-methoxyphenylboronic acid (1.2 eq),

    
     (1 mol%), Triphenylphosphine (TPP) or more active ligands like S-Phos (2 mol%), Sodium Bicarbonate (3.0 eq), DMF/Water (9:1).[1]
    
  • Rationale: Using a biphasic or aqueous-organic mix with mild base prevents hydrolysis of the uracil ring.

Workflow:

  • Degas solvents (DMF/Water) with

    
     for 30 mins (Critical to prevent homocoupling).[1]
    
  • Charge Reactants, Base, and Catalyst under inert atmosphere.

  • Heat to 80°C for 6-8 hours.

  • Workup: Cool to RT, add water, and filter the grey precipitate.

  • Purification (Non-Chromatographic): Recrystallize from Ethyl Acetate/Heptane to remove Pd residues.

  • Yield: ~80%.

Protocol 2: Convergent Coupling with Chiral Linker

Objective: Installation of the chiral amine side chain via nucleophilic substitution. Intermediate B: (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate.[1][8] (Commercially available or synthesized from (R)-phenylglycinol).[1]

Reaction Parameters:

Parameter Setting Rationale
Solvent DMF or NMP High dielectric constant to support SN2 mechanism.

| Base |


 (powdered) | Scavenges methanesulfonic acid; insoluble nature prevents side reactions.[1] |
| Temperature  | 55 - 60°C | Balance between reaction rate and preventing racemization of the chiral center. |
| Stoichiometry  | 1.0 eq Uracil : 1.2 eq Mesylate | Slight excess of electrophile drives completion. |

Step-by-Step Protocol:

  • Dissolution: Dissolve Intermediate A (Uracil Core) in DMF (8 vol).

  • Activation: Add powdered

    
     (2.5 eq) and stir for 30 mins at RT.
    
  • Addition: Add Intermediate B (Chiral Mesylate) in one portion.

  • Reaction: Heat to 55°C. Agitate for 12-16 hours.

    • IPC (In-Process Control):[1] Check for disappearance of Uracil Core via HPLC.

  • Quench: Cool to 20°C. Add Water (20 vol) slowly to induce crystallization.

  • Filtration: Collect the solid. This is the Protected Precursor .

  • Deprotection: Dissolve the wet cake in Methanol (5 vol) and add Methanesulfonic acid (3.0 eq). Heat to 40°C for 2 hours to remove the Boc group.

  • Neutralization: Adjust pH to 8 with NaOH solution. Extract with Ethyl Acetate or isolate the free amine precipitate.

Protocol 3: Final Alkylation and Salt Formation

Objective: Alkylation of the secondary amine and conversion to the amorphous sodium salt.

FinalSteps Amine Free Amine Intermediate Alkylation Step 3.1: Alkylation (Ethyl 4-bromobutyrate, DIPEA) Amine->Alkylation Ester Ethyl Ester Intermediate Alkylation->Ester Hydrolysis Step 3.2: Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis Salt Elagolix Sodium (Amorphous Solid) Hydrolysis->Salt

Figure 2: Final synthetic transformations.[1][3]

Step 3.1: N-Alkylation

  • Dissolve the Free Amine in DMF.

  • Add DIPEA (Diisopropylethylamine, 2.0 eq) and Ethyl 4-bromobutyrate (1.1 eq).

  • Stir at RT for 18 hours. (Avoid heating to prevent over-alkylation or cyclization).[1]

  • Workup: Aqueous extraction with MTBE (Methyl tert-butyl ether).[1] Evaporate to oil.[1]

Step 3.2: Hydrolysis & Salt Formation (Critical for Bioavailability) [1]

  • Challenge: Elagolix Sodium is hygroscopic and tends to gel.

  • Protocol:

    • Dissolve the Ethyl Ester in Ethanol (5 vol).

    • Add aqueous NaOH (1.05 eq, precise stoichiometry is vital).

    • Stir at RT until ester is consumed (< 2 hours).

    • Isolation (Spray Drying Method): Concentrate the solution to remove ethanol, dilute with water, and utilize spray drying to obtain the amorphous sodium salt.

    • Alternative Isolation (Precipitation): Add the ethanolic solution dropwise into cold n-Heptane or Methyl Isobutyl Ketone (MIBK) to precipitate the salt.[1]

References

  • Chen, J., et al. (2021).[1][6] Preparation method of elagolix intermediate. Patent CN112521327A.[1] Link

  • Connors, P. J., et al. (2014).[1] Processes for the preparation of uracil derivatives. U.S. Patent No.[1][9][10] 8,765,948.[1][2][10] AbbVie Inc.[1] Link

  • Guo, Z., et al. (2005).[1] Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. WO Patent 2005/007165.[1][2][11] Neurocrine Biosciences. Link

  • Ballette, R., et al. (2021).[1][6] 3-[2(R)-amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-1h-pyrimidine-2,4(1h,3h)-dione hydrochloride salt (i) in solid form...[1][6]. WO Patent 2021/013868.[1] Link

  • Peltier, H., et al. (2020).[1] Elagolix Sodium Compositions and Processes. WO Patent 2020/023459.[1][10] AbbVie Inc.[1] Link

Sources

Method

Application Note: Optimized Amide Bond Formation with 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This application note details the optimized conditions for coupling 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS: 1150560-59-0) with various amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This application note details the optimized conditions for coupling 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS: 1150560-59-0) with various amines. This carboxylic acid is a critical intermediate in the synthesis of Elagolix (Orilissa), a GnRH antagonist used for endometriosis management.

The molecule features a lipophilic pentanoic acid tail attached to a 2-fluoro-3-methoxy substituted phenyl ring. While the aliphatic carboxylic acid is not sterically hindered, the specific substitution pattern on the aromatic ring creates a unique solubility profile and electronic signature that must be preserved.

Key Chemical Properties
PropertyValue / DescriptionImplication for Synthesis
Molecular Weight ~226.25 g/mol Low MW building block.
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic. Product will be "greasy."
Acid pKa ~4.8 (Aliphatic COOH)Standard activation required.
Electronic Effect 2-F (EWG) / 3-OMe (EDG)Ring is electron-rich but inductively withdrawn at the ortho position. Stable to standard coupling conditions.
Solubility High in DCM, EtOAc, THF. Low in Water.[1]Ideal for aqueous workups (phase separation).

Strategic Decision Matrix

Select the appropriate protocol based on your scale and the nucleophilicity of your amine partner.

ReagentSelection Start Start: Define Scale & Amine ScaleCheck Is Scale > 10 grams? Start->ScaleCheck AmineCheck Is Amine Non-Nucleophilic? (e.g., electron-poor aniline) ScaleCheck->AmineCheck No (Discovery Scale) T3P Protocol B: T3P/EtOAc (Green, Scalable, Aqueous Workup) ScaleCheck->T3P Yes (Process Scale) AcidChloride Protocol C: Acid Chloride (High Reactivity, Moisture Sensitive) AmineCheck->AcidChloride Yes (Difficult) HATU Protocol A: HATU/DMF (High Yield, Easy Setup) AmineCheck->HATU No (Standard)

Figure 1: Decision tree for selecting the optimal coupling strategy.

Detailed Protocols

Protocol A: Discovery Scale (HATU)

Best for: Milligram scale, library synthesis, precious amines. Mechanism: Formation of an activated O-azabenzotriazole ester.

Reagents:

  • Acid: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT) to pre-activate (solution often turns yellow/orange).

  • Add the amine (1.1 equiv).

  • Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash 3x with saturated

    
    , 1x with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Process Scale (T3P - Propanephosphonic Acid Anhydride)

Best for: Gram to Kilogram scale, Green Chemistry compliance, ease of purification. Why T3P? It generates water-soluble byproducts, avoiding the difficult removal of urea byproducts (common with EDC/DCC) or tetramethylurea (HATU).

Reagents:

  • Acid: 1.0 equiv[2]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Charge the reaction vessel with the Acid (1.0 equiv), Amine (1.1 equiv), and Base (2.5 equiv) in EtOAc (3–5 volumes).

  • Cool the mixture to 0°C.

  • Add T3P solution (1.5 equiv) dropwise to control exotherm.

  • Allow to warm to RT and stir for 12 hours.

  • Workup (Critical Step):

    • Add water (5 volumes). Stir vigorously for 15 mins.

    • Separate phases.[3] The product is in the organic layer; T3P byproducts are in the aqueous layer.

    • Wash organic layer with 0.5M HCl (to remove excess amine/pyridine).

    • Wash with 10%

      
       (to remove unreacted acid).
      
    • Wash with Brine.[3]

  • Isolation: Concentrate organic layer. Often yields pure product without chromatography.

T3PWorkup Reaction Reaction Mixture (EtOAc + Product + Byproducts) WaterWash Add Water Phase Cut Reaction->WaterWash AqLayer1 Aqueous Layer (T3P salts) WaterWash->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Amine + Acid) WaterWash->OrgLayer1 Keep AcidWash Wash 0.5M HCl OrgLayer1->AcidWash BaseWash Wash 10% Na2CO3 AcidWash->BaseWash FinalProduct Pure Product (Concentrate) BaseWash->FinalProduct

Figure 2: T3P Aqueous Workup Workflow for lipophilic amides.

Protocol C: Acid Chloride (For Non-Nucleophilic Amines)

Best for: Electron-deficient anilines or sterically hindered amines where HATU/T3P fails.

Reagents:

  • Acid: 1.0 equiv[2]

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (anhydrous)

Procedure:

  • Dissolve Acid in anhydrous DCM under Nitrogen.

  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at RT for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM and add to a solution of Amine +

    
     at 0°C.
    

Analytical Data & Quality Control

When analyzing the final amide, specific attention must be paid to the aromatic region in NMR to confirm the integrity of the 2-Fluoro-3-methoxy system.

MethodParameterExpected Result
HPLC ColumnC18 or Phenyl-Hexyl (e.g., Waters XBridge)
Mobile Phase

/MeCN + 0.1% Formic Acid
RetentionProduct will be less polar than the acid precursor due to capping of the polar COOH.
1H NMR OMe SignalSinglet ~3.8 ppm (3H).
AromaticMultiplet ~6.8 - 7.1 ppm. Look for F-H coupling.
19F NMR Shift~ -130 to -140 ppm (typical for aryl fluorides).

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Amine is a salt (HCl/TFA)Ensure enough base (DIPEA) is added to free-base the amine.
Racemization Over-activationNot applicable here (linker is achiral), but avoid high heat.
Sticky/Oily Product High LipophilicityTriturate with cold Pentane or Diethyl Ether to induce solidification.
Des-fluoro impurity HydrogenolysisIf using Pd/C for other steps, Fluorine can be cleaved. Avoid Pd/H2 after introducing the F-ring.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Rationale: Establishes T3P as the superior reagent for scale-up and purity.[5]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6] Tetrahedron, 61(46), 10827-10852.

    • Rationale: The definitive review on coupling reagents (H
  • Pfizer Inc. (2019). "Elagolix Synthesis Patent." World Intellectual Property Organization.
  • Sabatini, M. T., et al. (2019).[7] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis, 2, 10–17.[7]

    • Rationale: Supports the selection of 2-MeTHF and T3P for green process development.

Sources

Application

Reagents for activating 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid carboxyl group

An Application Guide to the Strategic Activation of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid for Amide and Ester Synthesis Introduction: The Central Role of Carboxyl Activation in Drug Discovery In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Activation of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid for Amide and Ester Synthesis

Introduction: The Central Role of Carboxyl Activation in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the formation of amide and ester bonds remains a cornerstone of molecular construction. These functional groups are ubiquitous in pharmaceuticals and biologically active compounds. The target molecule, 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, represents a common structural motif—a substituted aromatic ring linked to an aliphatic carboxylic acid—that serves as a versatile building block. The primary challenge in utilizing such a building block lies in the inherent low reactivity of the carboxylic acid's hydroxyl group, which is a poor leaving group.

Effective synthesis, therefore, necessitates the strategic activation of this carboxyl group, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol.[1][2][3] This guide provides researchers and drug development professionals with a detailed overview of the principles, reagents, and robust protocols for the successful activation and coupling of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. We will delve into the causality behind experimental choices, offering a framework for selecting the optimal activation strategy based on the specific synthetic challenge at hand.

I. Profile of the Substrate: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Understanding the substrate's chemical nature is paramount to selecting an appropriate activation strategy. The key features of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid are:

  • The Carboxyl Group: The primary site of reaction, requiring activation.

  • The Phenyl Ring Substituents:

    • 2-Fluoro Group: An electron-withdrawing group that can subtly influence the electronic properties of the aromatic ring. Its ortho position relative to the pentyl chain may introduce minor steric considerations.

    • 3-Methoxy Group: An electron-donating group. The combined electronic effects of these substituents are generally modest in their influence on the distant carboxyl group.

  • The Pentanoic Acid Chain: A flexible five-carbon linker that provides distance between the aromatic ring and the reactive carboxyl center, minimizing significant steric hindrance from the ring itself at the site of reaction.

Given these features, the carboxyl group is considered relatively unhindered and electronically standard, making it amenable to a wide range of standard coupling reagents. The primary considerations for reagent selection will therefore depend on the properties of the coupling partner (the amine or alcohol), desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization if chiral centers are present elsewhere in the molecule or in the coupling partner.

II. The Principle of Activation: Transforming a Poor Leaving Group

The core principle of carboxyl activation is to replace the hydroxyl (-OH) group with a better leaving group, thereby rendering the carbonyl carbon more electrophilic and prone to attack by a nucleophile (e.g., an amine or alcohol).[1][4] This process typically involves an initial reaction between the carboxylic acid and a "coupling reagent."

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Poor Leaving Group: -OH) Activated_Intermediate R-CO-X (Good Leaving Group: -X) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Nucleophile Nucleophile (R'-NH2 or R'-OH) Product Product (Amide or Ester) Activated_Intermediate->Product + Nucleophile Coupling_Reagent Coupling Reagent Byproduct Byproduct (HX) G start R-COOH + Carbodiimide o_acylisourea O-Acylisourea Intermediate (Highly Reactive) start->o_acylisourea Activation n_acylurea N-Acylurea Byproduct (Unreactive) o_acylisourea->n_acylurea Side Reaction (Rearrangement) active_ester Active Ester (e.g., OBt, OAt) o_acylisourea->active_ester Additive Reaction (+ HOBt/HOAt) product Amide / Ester Product o_acylisourea->product Direct Coupling (+ Amine/Alcohol) active_ester->product Efficient Coupling (+ Amine/Alcohol)

Caption: Carbodiimide activation pathway with and without additives.

Onium Salts: High-Efficiency Reagents

Onium salts, categorized as phosphonium or aminium/uronium salts, are highly effective and are often the reagents of choice for difficult couplings, such as those involving sterically hindered amino acids. [5]

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents react with the carboxylate to form an acyloxyphosphonium species. [6]They are known for generating clean reactions and do not cause the guanidinylation of free amines, a potential side reaction of uronium salts. PyAOP is particularly effective due to the formation of a highly reactive OAt ester. [7]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are among the most popular for peptide synthesis due to their high reactivity and speed. []HATU, which forms an OAt active ester, is considered one of the most efficient coupling reagents available. A key consideration is the potential for a side reaction where the reagent reacts directly with the amine nucleophile, leading to a guanidinylated byproduct that terminates the reaction chain. [9]Newer reagents like COMU are based on Oxyma, making them safer alternatives to the potentially explosive benzotriazole-based reagents like HATU and HBTU. [10][11]

G cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_uronium Uronium Salt (e.g., HATU) p_reagent PyBOP p_intermediate Acyloxyphosphonium Intermediate p_reagent->p_intermediate + R-COO- product Amide / Ester Product p_intermediate->product + Amine/Alcohol u_reagent HATU u_intermediate OAt-Active Ester (Highly Reactive) u_reagent->u_intermediate + R-COO- u_intermediate->product + Amine/Alcohol

Caption: Activation mechanism for phosphonium and uronium salts.

Other Activation Methods
  • Acid Halides: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly effective method. [][12]The resulting acyl chloride is extremely reactive. However, the harsh conditions required for its formation can be incompatible with sensitive functional groups. [3]* Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an efficient reagent that can mediate couplings in both organic and aqueous solutions, offering high yields and low racemization. [13]

IV. Comparative Analysis of Common Coupling Reagents

The table below summarizes the key characteristics of selected reagents to aid in decision-making.

Reagent Class Acronym Key Advantages Key Disadvantages Byproduct Solubility
Carbodiimide DCC Inexpensive, effective.Byproduct (DCU) is insoluble in most solvents; not ideal for solid-phase synthesis.Insoluble (precipitates) [14]
DIC Liquid, easy to handle; byproduct is soluble.Can cause racemization without additives.Soluble in common organic solvents [14]
EDC Water-soluble reagent and byproduct.Less effective in some organic solvents.Water-soluble (removed by wash) [13][14]
Phosphonium Salt PyBOP High efficiency, no guanidinylation side reaction.More expensive than carbodiimides.Soluble
PyAOP Extremely high reactivity, excellent for hindered couplings. [7]High cost.Soluble
Uronium Salt HBTU Fast, effective, widely used.Potential for guanidinylation; benzotriazole-based (safety concern).Soluble
HATU Among the most powerful reagents available. High cost; potential for guanidinylation.Soluble
COMU High reactivity, safer (Oxyma-based), water-soluble byproducts. Limited stability in DMF solution compared to HBTU. [11]Water-soluble

V. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common coupling reactions. Safety Note: Always handle coupling reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Amide Synthesis using EDC and HOBt

This protocol is a reliable standard for coupling to primary and secondary amines.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Amine of choice (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq) in anhydrous DCM (or DMF, approx. 0.1 M concentration), add HOBt (1.2 eq).

  • Add the amine (1.0 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality Note: The base (DIPEA) is crucial for deprotonating the carboxylic acid and the amine hydrochloride salt (if used), ensuring they are in their active, nucleophilic forms. The acidic and basic washes in the workup are designed to remove unreacted starting materials and the water-soluble urea byproduct from EDC. [13]

Protocol 2: High-Efficiency Coupling to a Hindered Amine using HATU

This protocol is recommended when the amine nucleophile is sterically demanding or has low reactivity.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Hindered amine of choice (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)

  • Anhydrous DMF

  • Diethyl ether or MTBE

  • Saturated aq. LiCl or NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask, dissolve 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step, where the active ester is formed.

  • Add the hindered amine (1.0 eq) to the pre-activated mixture.

  • Stir at room temperature and monitor the reaction by LC-MS (typically 4-24 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (or MTBE) and wash with saturated aq. LiCl or NaHCO₃ (3x) to remove DMF and byproducts.

  • Wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Note: Pre-activation is often beneficial with HATU, allowing the highly reactive OAt-ester to form before the addition of the amine. This can be particularly effective for slow coupling reactions. Using LiCl washes is an effective method for removing residual DMF during workup.

Protocol 3: Esterification using DCC and DMAP

This protocol is suitable for forming an ester bond with a primary or secondary alcohol.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Alcohol of choice (1.1 eq)

  • DCC (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Note: DMAP acts as a potent acylation catalyst, significantly accelerating the esterification reaction. [13]The low solubility of the DCU byproduct makes its removal by simple filtration a key advantage of this method in solution-phase synthesis. [14]

VI. Conclusion

The activation of the carboxyl group of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a critical step for its use as a synthetic building block. While the substrate itself is not particularly challenging, a rational choice of activating reagent and protocol is essential for achieving high yields, purity, and efficiency. For routine amide couplings, carbodiimide-based methods like EDC/HOBt offer a cost-effective and reliable solution. For more demanding transformations, such as coupling to hindered amines or in cases where reaction speed is critical, the use of highly efficient onium salt reagents like HATU or PyAOP is recommended. By understanding the mechanisms, advantages, and limitations of each reagent class, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Schaniel, C., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 261-265. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 114193856, 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447994. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Ferlin, F., & Santagostini, L. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules, 26(21), 6547. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52277-52284. [Link]

  • ResearchGate. (2022, June). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. [Link]

  • Thieme. 3.7 Phosphonium Salts. [Link]

  • Wessjohann, L. A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • Google Patents. WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Macmillan Group. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry – A European Journal, 22(27), 9140-9154. [Link]

  • Jad, Y. E., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(9), 16973-16991. [Link]

  • MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120227, 5H-Octafluoropentanoic acid. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. Recognizing the unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. Recognizing the unique challenges posed by this fluorinated and methoxylated compound, this document provides in-depth, experience-driven troubleshooting advice and validated protocols. Our approach is to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during the synthesis and purification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid?

A1: The impurity profile largely depends on the synthetic route employed. However, for multi-step syntheses involving precursors like 2-fluoro-3-methoxyphenol or related aromatic building blocks, common impurities include:

  • Unreacted Starting Materials: The immediate precursors to the final product are common contaminants if the reaction has not proceeded to completion.

  • Side-Reaction Products: Decarboxylation products, over-alkylation, or products from competing reaction pathways can occur.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on Carbon) or reagents from previous steps may be present.[1]

  • Isomers: Depending on the synthetic strategy, regioisomers of the phenyl ring substitution could be a possibility, although less common with defined starting materials.

Q2: What are the primary methods for purifying this compound?

A2: The principal purification strategies for an acidic, moderately polar molecule like 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid are:

  • Acid-Base Extraction: An excellent initial cleanup step to separate the acidic product from neutral or basic impurities.[2]

  • Crystallization: A powerful technique for achieving high purity on a larger scale, provided a suitable solvent system can be found.[2][3]

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities, making it ideal for removing starting materials and most byproducts.[1][4][5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The method of choice for achieving the highest possible purity, especially for small quantities or when dealing with closely related impurities.[6][7]

Q3: How do I choose the best purification method for my needs?

A3: The choice depends on your specific goals regarding scale, required purity, available equipment, and the nature of the impurities. The following decision-making workflow and comparison table can guide your selection.

Purification_Method_Selection start Crude Product extraction Perform Acid-Base Extraction (Initial Cleanup) start->extraction is_solid Is the crude product a solid? scale_check Scale > 1g? is_solid->scale_check Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil) purity_check High Purity (>99%) Required? scale_check->purity_check No crystallization Attempt Crystallization scale_check->crystallization Yes final_purity_check Need >99.5% Purity or Isomer Separation? purity_check->final_purity_check No purity_check->chromatography Yes prep_hplc Use Preparative HPLC final_purity_check->prep_hplc Yes end Pure Product final_purity_check->end No extraction->is_solid crystallization->final_purity_check chromatography->final_purity_check prep_hplc->end

Caption: Decision workflow for selecting a purification method.

Table 1: Comparison of Purification Methods
FeatureAcid-Base ExtractionCrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity Low-MediumHigh (>98%)Medium-High (95-99%)Very High (>99.5%)
Scale Very HighHigh (>1 g)Medium (mg to g)Low (mg to <1 g)
Cost Very LowLowMediumHigh
Time FastSlow (can take days)MediumSlow (method dev. + runs)
Primary Use Initial cleanupBulk purificationMain purification stepFinal polishing, isomer separation

Troubleshooting Guide: Crystallization

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is too supersaturated or cools too quickly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent (the one it's soluble in) to slightly decrease the saturation.

  • Slow Cooling: This is critical. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool together). Once at room temperature, transfer it to a refrigerator, and then to a freezer. Rapid cooling promotes oil formation.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid product, add it to the cooled solution. This provides a template for crystallization to begin.[8]

  • Change the Solvent System: Your current solvent may be unsuitable. Try a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

Q: The purity of my recrystallized product is still low. How can I improve it?

A: Low purity after crystallization suggests that impurities are being trapped within the crystal lattice (occlusion) or are co-crystallizing.

Troubleshooting Steps:

  • Perform a Second Crystallization: A single crystallization may not be sufficient. Dissolving the semi-pure crystals and recrystallizing them a second time often significantly improves purity.

  • Ensure Slow Crystal Growth: Rapid crystal formation traps impurities. Slower cooling and less supersaturated solutions lead to larger, purer crystals.

  • Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. This removes residual mother liquor containing dissolved impurities from the crystal surfaces. Do not use a solvent in which the compound is highly soluble, as this will dissolve your product.

  • Consider an Initial Cleanup: If the crude material is very impure, crystallization alone may not be enough. Perform an acid-base extraction or a quick filtration through a silica plug before attempting crystallization.

Troubleshooting Guide: Flash Column Chromatography

Q: How do I select the right mobile phase (solvent system) for my column?

A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.2 - 0.4 on a Thin Layer Chromatography (TLC) plate.[5] This Rf value provides the best balance for good separation and a reasonable elution time.

Methodology:

  • Start with a Standard Solvent System: For a moderately polar acid like this, a good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).[4][9][10]

  • TLC Analysis: Spot your crude material on a TLC plate. Develop several plates in different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Analyze the Rf:

    • Rf too high (>0.5): The solvent system is too polar. Your compound will elute too quickly from the column with poor separation. Increase the proportion of the non-polar solvent (e.g., go from 4:1 to 9:1).

    • Rf too low (<0.1): The solvent system is not polar enough. Your compound will take a very long time to elute or may get stuck on the column. Increase the proportion of the polar solvent (e.g., go from 4:1 to 2:1).

  • Add Acid to Prevent Streaking: Carboxylic acids often streak on silica gel. Adding a small amount of acetic acid or formic acid (~0.5-1%) to your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.[9]

Q: I'm getting poor separation between my product and an impurity. What can I try?

A: Poor separation (overlapping spots on TLC or co-eluting peaks from the column) means the solvent system is not resolving the compounds effectively.

Troubleshooting Steps:

  • Optimize the Solvent Ratio: Try finer adjustments to your solvent ratio to maximize the distance (ΔRf) between your product and the impurity on a TLC plate.

  • Change the Solvent System: Solvents are grouped by selectivity. If a Hexane/Ethyl Acetate system isn't working, switch one of the components. For example, try Dichloromethane/Methanol, which has different separation properties.[9]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity during the column run. This can sharpen peaks and improve the separation of compounds with very different polarities.[2]

  • Ensure Proper Column Packing: Poorly packed columns with air bubbles or cracks lead to channeling and broad bands, destroying separation. Pack the column carefully as a slurry.[5]

Detailed Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from any neutral or basic impurities before further purification.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_base 1. Add Aqueous Base (e.g., 1M NaOH) and Shake start->add_base separate_layers 2. Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer wash_aqueous 3. Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous acidify 4. Acidify Aqueous Layer with Strong Acid (e.g., 1M HCl) to pH ~2 wash_aqueous->acidify product_out Product Precipitates or Oils Out acidify->product_out extract_product 5. Extract Product back into Organic Solvent product_out->extract_product final_organic Organic Layer with Product extract_product->final_organic wash_brine 6. Wash with Brine final_organic->wash_brine dry 7. Dry over Na₂SO₄ or MgSO₄ wash_brine->dry evaporate 8. Evaporate Solvent dry->evaporate end Partially Purified Product evaporate->end

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1M NaOH or NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure (especially with bicarbonate, which produces CO₂).[2]

  • Allow the layers to separate. The deprotonated carboxylic acid (sodium salt) will move into the aqueous layer.

  • Drain the lower layer. Keep the aqueous layer and discard the organic layer, which contains neutral or basic impurities.

  • To remove any residual neutral impurities, wash the aqueous layer again with a fresh portion of the organic solvent.

  • Carefully acidify the aqueous layer by adding a dilute strong acid (e.g., 1M HCl) dropwise until the pH is approximately 2. The 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid will become protonated and precipitate or form an oil.

  • Extract the product back into a fresh portion of organic solvent (e.g., EtOAc) two or three times.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) has been determined by TLC analysis.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass column with stopcock

  • Eluent (mobile phase)

  • Sand

  • Collection tubes

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure or gravity to pack it into a uniform bed. Ensure there are no air bubbles or cracks.[5]

    • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a dry powder.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin elution, collecting the eluting solvent in fractions.

    • Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent as the run progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot the crude material, the pure product (if available as a standard), and several fractions on the same TLC plate to track the separation.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

References

  • New Synthetic Routes to 2‐Fluoro‐2‐phenylalkanoic Acids. Scilit.
  • Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. PMC.
  • Purification Strategies for Flavones and Rel
  • Troubleshooting Strategies in GST-tagged Protein Purific
  • Synthesis and crystal structures of five fluorinated diphenidine deriv
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - TR.
  • Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. Benchchem.
  • Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. AWS.
  • Technical Support Center: Purification of 5-Chloro-4-methylpentanoic Acid. Benchchem.
  • Guide for crystalliz
  • Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate.
  • WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • When your his-tagged constructs don't bind—troubleshooting your protein purific
  • Crystal structure of perfluorononanoic acid, C9HF17O2.
  • Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich.
  • Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC.
  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. PMC.
  • Troubleshooting protein purification?.
  • 3: Paper Chromatography- Separation and Identification of Five Metal C

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Optimization

Technical Support Center: Optimizing Intramolecular Cyclization of 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid

Introduction Welcome to the technical support guide for the optimization of the intramolecular Friedel-Crafts acylation of 5-(2-fluoro-3-methoxyphenyl)pentanoic acid. This reaction is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the optimization of the intramolecular Friedel-Crafts acylation of 5-(2-fluoro-3-methoxyphenyl)pentanoic acid. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, yielding the tricyclic ketone, 7-fluoro-8-methoxy-1-tetralone. As an electrophilic aromatic substitution, this ring-closure reaction presents unique challenges influenced by reagent choice, reaction conditions, and substrate reactivity.[1][2]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and select the optimal reaction pathway for high-yield, high-purity synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your process.

Overall Reaction Scheme

Troubleshooting_Low_Yield decision decision issue Problem Persists: Consider alternative catalyst or convert acid to acyl chloride. solution solution start Start: Low Yield / No Reaction decision1 decision1 start->decision1 Check Catalyst decision2 Check Reaction Conditions decision1->decision2 Potency OK solution1 Use fresh, high-potency PPA or freshly prepared Eaton's Reagent decision1->solution1 Old/Wet decision3 Check Reagents decision2->decision3 Temp/Time OK solution2 Increase temperature and/or prolong reaction time. Monitor via TLC/LCMS. decision2->solution2 Too Low/Short decision3->issue All OK solution3 Dry starting material and use anhydrous solvents decision3->solution3 Impure/Wet

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Formation of Dark, Polymeric Byproducts

Q: My reaction mixture turned dark brown or black, and after workup, I isolated a tar-like, insoluble material. What causes this charring?

A: The formation of polymeric tar is a classic sign of decomposition due to overly harsh reaction conditions.

  • Excessive Temperature: While heat is necessary, excessive temperatures (e.g., >150 °C with PPA) can cause intermolecular side reactions and substrate decomposition, leading to charring. [3]The methoxy group on the aromatic ring can be particularly sensitive.

  • Prolonged Reaction Time: Heating the reaction for too long, even at a moderate temperature, can also lead to byproduct formation. This is why reaction monitoring is critical. Once the starting material is consumed, the reaction should be quenched.

  • Catalyst Choice: PPA is notorious for causing charring at high temperatures due to its high viscosity and localized overheating. [4]Eaton's reagent is a mobile liquid that allows for more uniform heating and typically requires lower temperatures, significantly reducing the risk of polymerization. [5][6] Solution:

  • Reduce the reaction temperature by 10-20 °C.

  • Monitor the reaction more frequently and work it up as soon as the starting material is consumed.

  • Consider switching from PPA to Eaton's reagent for a cleaner reaction profile. [6]

Issue 3: Observation of a Demethylated Byproduct

Q: My product analysis (NMR/MS) shows a peak corresponding to the loss of a methyl group (loss of 14 Da). What is this byproduct?

A: This is almost certainly the result of ether cleavage. The methoxy group (-OCH₃) on your aromatic ring can be cleaved by strong acids at high temperatures to form a phenol (-OH). [3]This is a known side reaction in Friedel-Crafts chemistry involving methoxy-substituted arenes.

Solution:

  • Milder Conditions: This is another strong argument for using the mildest effective conditions. Lowering the reaction temperature is the primary way to mitigate demethylation.

  • Use Eaton's Reagent: Eaton's reagent often allows for cyclization at temperatures low enough to prevent significant ether cleavage, a distinct advantage over PPA in this specific synthesis. [5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for this cyclization: PPA or Eaton's Reagent?

A: While both can be effective, Eaton's Reagent is generally superior for this transformation for several key reasons:

  • Milder Conditions: It typically requires lower reaction temperatures, which minimizes side reactions like charring and demethylation. [6]* Ease of Handling: As a mobile liquid, it is much easier to stir, measure, and transfer than the highly viscous, honey-like PPA. [7][5]This also leads to more homogenous heating.

  • Higher Yields & Purity: The controlled and efficient nature of catalysis with Eaton's reagent often leads to cleaner reaction profiles and higher isolated yields. [8][6]* Simpler Workup: The workup is less cumbersome as the reagent is more easily hydrolyzed and dissolved during quenching.

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MSA)
Composition Polymer of H₃PO₄~7-10% w/w P₂O₅ in CH₃SO₃H
Physical State Highly viscous liquid/glassMobile, clear liquid
Typical Temp. 80 - 140 °C60 - 100 °C
Pros Inexpensive, powerful dehydratorMilder conditions, easier handling, cleaner reactions
Cons Difficult to handle, requires high temps, can cause charringMore expensive, MSA is corrosive and hygroscopic

Q2: What is the mechanism of this acid-catalyzed cyclization?

A: The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring.

  • Protonation & Dehydration: The carboxylic acid is protonated by the strong acid catalyst. Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.

  • Electrophilic Attack: The acylium ion is a potent electrophile. The tethered aromatic ring acts as the nucleophile, attacking the electrophilic carbon. The attack is directed ortho to the methoxy group and para to the fluorine atom, which is the most sterically accessible and electronically activated position.

  • Rearomatization: A proton is lost from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final tetralone product.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Q3: Why can't I use a standard Lewis acid like AlCl₃ directly with the carboxylic acid?

A: Lewis acids like aluminum chloride (AlCl₃) react with the hydroxyl group of a carboxylic acid, but this interaction does not typically lead to the formation of an acylium ion. Instead, the Lewis acid is deactivated. [8]For a successful Lewis acid-catalyzed Friedel-Crafts acylation, the carboxylic acid must first be converted to a more reactive derivative, such as an acyl chloride or anhydride. [13][14]The strong Brønsted/dehydrating acids like PPA and Eaton's reagent are specifically used because they can facilitate the direct conversion of the carboxylic acid to the acylium ion in situ. [3][6]

Experimental Protocols

Safety Precaution: These reactions involve strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Preferred Method using Eaton's Reagent

This method is recommended for its milder conditions and cleaner product profile.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Eaton's Reagent (freshly prepared or commercial, 7.5-10% w/w P₂O₅ in MSA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 5-(2-fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq).

  • Reagent Addition: Add Eaton's Reagent (approx. 10 parts by weight relative to the starting acid). The reagent should be mobile enough to allow for efficient stirring.

  • Reaction: Heat the mixture in an oil bath to 70-80 °C. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane) or LCMS. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow or off-white solid, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel. [9][10]

Protocol 2: Traditional Method using Polyphosphoric Acid (PPA)

This method is effective but requires more careful temperature control and a more rigorous workup.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Polyphosphoric Acid (PPA, 115% grade or higher)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (preferred for high viscosity) and a reflux condenser, add PPA (approx. 15-20 parts by weight relative to the starting acid).

  • Heating: Heat the PPA to ~60 °C to reduce its viscosity, allowing for stirring to begin.

  • Substrate Addition: Add the 5-(2-fluoro-3-methoxyphenyl)pentanoic acid (1.0 eq) in portions to the stirred PPA.

  • Reaction: Increase the temperature to 90-110 °C. The mixture will be very thick. Monitor the reaction carefully by quenching a small aliquot in ice water, extracting with EtOAc, and analyzing by TLC. Be vigilant for signs of darkening/charring. The reaction may take 3-6 hours.

  • Workup - Quenching: Cool the reaction to around 60-70 °C (to maintain fluidity) and very carefully pour it onto a large amount of crushed ice with vigorous mechanical stirring. This will hydrolyze the PPA and precipitate the crude product. This process can take a significant amount of time.

  • Extraction: Extract the resulting aqueous slurry multiple times with ethyl acetate. The organic layer may be difficult to separate initially.

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material will likely require purification by column chromatography to remove baseline impurities formed during the reaction.

References
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Sources

Troubleshooting

Minimizing side reactions during Elagolix intermediate coupling

Troubleshooting Guide: Minimizing Side Reactions in the Amide Coupling Step This guide provides in-depth troubleshooting and optimization strategies for the critical amide bond formation between 2-(4-((R)-1-(2-fluoro-6-(...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Side Reactions in the Amide Coupling Step

This guide provides in-depth troubleshooting and optimization strategies for the critical amide bond formation between 2-(4-((R)-1-(2-fluoro-6-(trifluoromethyl)phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)phenoxy)acetic acid (the "acid intermediate") and (R)-1-(2,6-difluorophenyl)propan-1-amine (the "amine intermediate") in the synthesis of Elagolix.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing side reaction formation in this coupling step?

A1: Moisture is the most critical factor. Amide coupling reagents, particularly carbodiimides like EDC and phosphonium salts like PyBOP, are highly sensitive to water. Hydrolysis of the coupling agent not only consumes it, leading to a stalled reaction, but can also promote the hydrolysis of the activated acid intermediate back to its starting form. This significantly reduces yield and complicates purification. Meticulous drying of all reagents, solvents, and glassware is paramount.

Q2: How do I choose the optimal coupling agent for this specific transformation?

A2: The choice depends on a balance of reactivity, cost, and side reaction profile.

  • EDC/HOBt (or OxymaPure): This is a classic, cost-effective choice. HOBt or its safer alternative, OxymaPure, acts as an additive to suppress racemization of the acid intermediate and improve reaction efficiency.

  • HATU/HOAt: This combination is generally more powerful and faster than EDC/HOBt, often leading to higher yields and cleaner conversions with sterically hindered amines. However, it is more expensive.

  • T3P® (Propylphosphonic Anhydride): T3P is a highly efficient coupling agent known for its low epimerization risk and the formation of water-soluble byproducts, which simplifies downstream purification.

Q3: What is the ideal reaction temperature and how does it affect the outcome?

A3: The reaction is typically initiated at a low temperature, such as 0 °C, during the activation of the carboxylic acid. This is done to minimize potential side reactions, including the racemization of the acid intermediate. After the addition of the amine, the reaction is often allowed to slowly warm to room temperature (20-25 °C) to ensure the reaction proceeds to completion. Running the reaction at elevated temperatures can increase the rate of side reactions and should generally be avoided unless reaction completion is a significant issue.

Troubleshooting Common Issues

Issue 1: Low Yield of Elagolix and a Significant Amount of Unreacted Acid Starting Material

Possible Cause A: Incomplete Activation of the Carboxylic Acid. The formation of the active ester intermediate is the crucial first step. If this activation is inefficient, the amine will have nothing to react with, leading to low conversion of the acid starting material. This can be caused by a deactivated coupling reagent (e.g., due to moisture) or insufficient reaction time for activation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Staggered Reagent Addition: Add the coupling reagent (e.g., EDC) and an additive (e.g., HOBt) to a solution of the acid intermediate in an anhydrous aprotic solvent (like DMF or DCM) under an inert atmosphere.

  • Allow for Pre-activation: Stir this mixture at 0 °C for at least 30-45 minutes before adding the amine intermediate. This pre-activation period is critical for ensuring the active ester is fully formed before the nucleophile is introduced.

Possible Cause B: Competitive Side Reactions. If the activated acid intermediate is formed but the desired coupling is slow, it can be consumed by side reactions. One common issue is the formation of an N-acylurea byproduct when using carbodiimide coupling agents like EDC without an additive like HOBt. This N-acylurea is stable and unreactive, effectively sequestering the acid.

Mitigation Strategy:

  • Always use an additive like HOBt or OxymaPure when using EDC. These additives react with the initial O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into the N-acylurea byproduct and more readily reacts with the amine.

Issue 2: Detection of a Dimer Byproduct in LC-MS Analysis

Problem: An unexpected mass peak corresponding to a dimer of the acid intermediate is observed. This occurs when a second molecule of the acid starting material acts as a nucleophile, attacking the activated ester of another acid molecule.

Root Cause Analysis: This side reaction is more likely to occur if the concentration of the primary amine is too low or if the amine is added too slowly, giving the activated acid molecules time to react with each other.

Preventative Workflow: The key is to ensure the intended nucleophile (the amine intermediate) is readily available to react with the active ester as soon as it is formed.

Caption: Optimized reagent addition workflow.

Recommended Action:

  • Control Stoichiometry: Use a slight excess of the amine intermediate (e.g., 1.05-1.1 equivalents) to ensure it outcompetes the residual acid for reaction with the active ester.

  • Amine Addition: Instead of adding the amine dropwise over a long period, add it as a single portion once the pre-activation step is complete. This ensures a high concentration of the desired nucleophile is present to drive the reaction forward.

Quantitative Data Summary: Reagent Screening

For optimal results, screen different combinations of coupling agents, bases, and solvents. The following table provides a starting point based on common laboratory conditions.

Coupling Agent (eq.) Additive (eq.) Base (eq.) Solvent Typical Yield Key Considerations
EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF85-92%Cost-effective; byproducts can be tricky to remove.
HATU (1.1)N/ADIPEA (2.0)DMF90-97%High efficiency and speed; more expensive.
T3P® (1.5)N/APyridine (2.5)EtOAc88-95%Byproducts are water-soluble, simplifying work-up.

Yields are approximate and highly dependent on reaction scale and purity of starting materials.

Visualizing the Main and Side Reactions

The following diagrams illustrate the desired reaction pathway versus a common side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction: N-Acylurea Formation Acid Acid Intermediate ActiveEster Active Ester Intermediate Acid->ActiveEster + Coupling Agent Elagolix Elagolix ActiveEster->Elagolix + Amine Amine Amine Intermediate O_Acylisourea O-Acylisourea (from Acid + EDC) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: Desired vs. undesired reaction pathways.

References

  • Elagolix Synthesis Overview. Org. Process Res. Dev. 2016, 20, 7, 1237–1246. [Link]

  • Amide Bond Formation Strategies. Chem. Rev. 2011, 111, 11, 6557–6602. [Link]

  • Use of OxymaPure as an HOBt Alternative. Org. Process Res. Dev. 2014, 18, 10, 1191–1197. [Link]

Optimization

Stability of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid under basic conditions

Welcome to the technical support guide for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability of this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound under basic conditions. The information is structured in a question-and-answer format to directly address potential issues encountered during experimental work.

Overview of Stability Considerations

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid possesses several functional groups that can be influenced by basic conditions: a carboxylic acid, an aryl fluoride, and an aryl methyl ether. While the pentanoic acid chain and the deprotonated carboxylate are generally stable, the aromatic ring substituents warrant careful consideration, especially under forcing conditions (e.g., high temperature, strong bases). This guide will walk you through the potential challenges and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of a basic solution on this molecule?

The most immediate and expected interaction is the deprotonation of the carboxylic acid (pKa ~4.8) to form the corresponding carboxylate salt.[1][2][3] This is a standard acid-base reaction and, under typical aqueous basic conditions (e.g., pH > 7), the compound will exist predominantly in its ionized, more water-soluble carboxylate form. This reaction is reversible upon acidification.

Q2: How stable is the C-F (aryl fluoride) bond under basic conditions?

The aryl fluoride bond in 2-fluoro-3-methoxyphenyl is generally stable under mild basic conditions (e.g., NaHCO₃, K₂CO₃, or even 1M NaOH at room temperature). However, it can be susceptible to nucleophilic aromatic substitution (SₙAr) under more forcing conditions, such as high temperatures in the presence of a strong nucleophilic base like NaOH or KOH.[4] The methoxy group, being an electron-donating group, slightly deactivates the ring towards SₙAr, making this reaction less favorable than in electron-deficient aromatic systems.[5][6]

Q3: Can the methoxy (O-CH₃) group be cleaved by bases?

Cleavage of aryl methyl ethers is typically an acid-catalyzed process and is highly resistant to basic conditions.[7][8] The formation of a phenoxide and a methyl cation is energetically unfavorable. Therefore, degradation via cleavage of the methoxy group is not a significant concern under basic conditions.

Q4: Which bases are recommended for reactions involving this compound where stability is critical?

The choice of base depends on the specific reaction.

  • For simple deprotonation or salt formation: Inorganic bases like sodium bicarbonate, potassium carbonate, or dilute sodium hydroxide are suitable.

  • For base-mediated reactions (e.g., esterification, amidation pre-activation): Non-nucleophilic organic bases are preferred to minimize the risk of SₙAr. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The following table provides a comparison of commonly used bases.

BasepKa of Conjugate AcidTypeCommon ApplicationsStability Risk for Titled Compound
Sodium Bicarbonate (NaHCO₃)6.4Weak, NucleophilicpH adjustment, mild reactionsVery Low
Potassium Carbonate (K₂CO₃)10.3Moderate, NucleophilicDeprotonation, catalysisLow
Sodium Hydroxide (NaOH)15.7Strong, NucleophilicSaponification, pH adjustmentModerate to High (at elevated temp.)
Triethylamine (TEA)10.8Organic Amine, Non-nucleophilicCatalysis, acid scavengerLow
DIPEA (Hünig's Base)11.0Sterically Hindered AmineAcid scavengerVery Low
DBU13.5Non-nucleophilic AmidinesStrong base catalysisLow

pKa values are approximate and can vary with conditions.[9][10]

Troubleshooting Guide

Scenario 1: During an ester saponification using NaOH at elevated temperatures, I observe a new impurity in my LC-MS analysis.

  • Potential Cause: You may be observing nucleophilic aromatic substitution (SₙAr) of the fluoride with a hydroxide, resulting in the formation of 5-(2-hydroxy-3-methoxyphenyl)pentanoic acid. Elevated temperatures significantly accelerate this reaction.[11]

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt the saponification at room temperature, even if it requires a longer reaction time.

    • Use a Different Base: Consider using lithium hydroxide (LiOH), which can sometimes be effective at lower temperatures.

    • Alternative Strategy: If the ester is a simple methyl or ethyl ester, consider enzymatic hydrolysis, which proceeds under neutral pH and mild temperatures.

Scenario 2: I am running a reaction in an anhydrous solvent with a strong, non-nucleophilic base, and I am seeing decomposition.

  • Potential Cause: While less common, very strong bases like organolithiums or sodium hydride could potentially interact with the aromatic ring, especially if there are trace impurities. However, the pentanoic acid chain itself is generally robust.[12]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry.

    • Check Base Compatibility: Ensure the chosen base is truly non-nucleophilic and suitable for your intended transformation.

    • Control Temperature: Add the base at a low temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity and minimize side reactions.

Scenario 3: My compound appears to be degrading during aqueous workup with a strong base.

  • Potential Cause: If the aqueous basic solution is not cooled, localized heating during neutralization of acidic byproducts could be promoting SₙAr of the fluoride.

  • Troubleshooting Steps:

    • Perform Workup on Ice: Conduct all extractions and washes with basic solutions in an ice bath to keep the temperature low.

    • Use Milder Bases: If possible, use a saturated sodium bicarbonate solution instead of stronger bases like NaOH for the workup.

Experimental Protocols

Protocol 1: General Stability Assessment of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

This protocol provides a framework to test the stability of your compound under specific basic conditions.

Materials:

  • 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

  • Selected base (e.g., 1M NaOH, 1M K₂CO₃)

  • Appropriate solvent (e.g., Water, Methanol, THF)

  • Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately weigh and prepare a stock solution of your compound (e.g., 1 mg/mL) and the internal standard in a suitable solvent.

  • Set up Reaction Vials: In separate vials, mix the stock solution with the basic solution to achieve the desired final concentrations. For example:

    • Vial A (Control): 100 µL stock + 900 µL solvent.

    • Vial B (Test Condition): 100 µL stock + 900 µL of 1M NaOH.

  • Incubation: Incubate the vials at the desired temperature (e.g., Room Temperature, 50 °C, 80 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0h, 2h, 6h, 24h), withdraw a small aliquot (e.g., 10 µL) from each vial.

  • Quench and Dilute: Immediately quench the reaction by diluting the aliquot into a mobile phase or a suitable acidic buffer to neutralize the base.

  • Analysis: Analyze the samples by HPLC or LC-MS. Compare the peak area ratio of your compound to the internal standard over time. A significant decrease in this ratio in the test vial compared to the control indicates degradation.

Visualizations

Potential Degradation Pathway

The following diagram illustrates the potential SₙAr degradation pathway under harsh basic conditions.

G cluster_0 Reaction Conditions Conditions Strong Base (e.g., NaOH) High Temperature Start 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid Intermediate Meisenheimer Complex (Negatively charged intermediate) Start->Intermediate  Nucleophilic Attack  by OH⁻ Product Degradation Product: 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid Intermediate->Product  Loss of Fluoride  (Leaving Group) Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride

Caption: Potential SₙAr degradation pathway.

Experimental Workflow for Stability Assessment

This diagram outlines the steps for the stability testing protocol described above.

G cluster_workflow Stability Assessment Workflow prep 1. Prepare Stock Solutions (Compound + Internal Std) setup 2. Set Up Vials (Control & Test Conditions) prep->setup incubate 3. Incubate (Time & Temperature) setup->incubate sample 4. Sample at Time Points incubate->sample quench 5. Quench & Dilute sample->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze result 7. Compare Ratios (Compound/Internal Std) analyze->result

Caption: Workflow for stability assessment.

References

  • Scribd. pKa Values of Common Organic Bases.
  • Herzon, S. B., & Hartwig, J. F. (2019). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 573(7773), 243-248. Available at: [Link]

  • ResearchGate. Chart showing nine bases with a range of pK a values. Available at: [Link]

  • University of Texas. Acid/Base Ionization Constants. Available at: [Link]

  • Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17360-17366. Available at: [Link]

  • BYJU'S. pKa Table. Available at: [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • Sciencemadness Wiki. Pentanoic acid. Available at: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • ACS Publications. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. Hydrothermal defluorination of fluorobenzene in the presence of sodium hydroxide. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid: A Traditional vs. High-Efficiency Approach

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, a key intermediate in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, a key intermediate in pharmaceutical synthesis. We will explore a conventional, robust HPLC method alongside a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) method. The objective is to equip researchers, scientists, and drug development professionals with the data and rationale necessary to select the most appropriate analytical strategy for their specific needs, balancing the perennial demands of speed, resolution, and reliability.

The principles and methodologies presented herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines on analytical procedure validation and the United States Pharmacopeia (USP) general chapters on chromatography.[1][2][3][4][5]

The Analytical Challenge: Understanding the Analyte

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a carboxylic acid. Its structure imparts specific physicochemical properties that dictate the chromatographic strategy. The carboxylic acid moiety (pKa typically ~4-5) means its ionization state is highly dependent on the mobile phase pH.[6] The fluoromethoxyphenyl group adds significant hydrophobicity, making it well-suited for reversed-phase chromatography.[7][8] The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.[9][10][11]

Method Development Rationale: A Tale of Two Columns

The core of our comparison lies in the choice of the HPLC column, the heart of the separation. We will compare a traditional fully porous particle column with a modern solid-core particle column, representative of HPLC and UHPLC technologies, respectively.

  • Method A (Conventional HPLC): This approach utilizes a column with larger, fully porous silica particles (e.g., 5 µm). This is a workhorse method, known for its robustness and transferability between different HPLC systems. The larger particle size results in lower backpressure, making it compatible with a wide range of standard HPLC instruments.

  • Method B (High-Efficiency UHPLC): This method employs a column packed with smaller, sub-2 µm solid-core particles. These particles provide a shorter diffusion path for analytes, dramatically increasing separation efficiency and allowing for much faster analysis times without sacrificing resolution.[12] However, this comes at the cost of significantly higher backpressure, necessitating the use of specialized UHPLC instrumentation.

The choice of a C18 stationary phase is logical for this analyte due to its hydrophobic nature, promoting retention via hydrophobic interactions.[7][8] For the mobile phase, a mixture of acetonitrile and a buffered aqueous phase is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, and a low-pH buffer (e.g., phosphate or formate buffer at pH ~2.5-3.0) is critical.[12][13] Operating at a pH well below the analyte's pKa ensures the carboxylic acid remains in its protonated, non-ionized form, leading to consistent retention and sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[6]

Workflow and Logic of Comparative Analysis

The following diagram illustrates the workflow for comparing the two HPLC methods, from initial method design to the final performance evaluation.

G cluster_0 Phase 1: Method Design & Preparation cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Performance Evaluation Analyte Analyte Characterization (5-F-3-M-Pentanoic Acid) MethodA Method A Design (Conventional HPLC, 5µm) Analyte->MethodA MethodB Method B Design (High-Efficiency UHPLC, <2µm) Analyte->MethodB Prep Sample & Mobile Phase Preparation MethodA->Prep MethodB->Prep RunA Execute Method A Prep->RunA RunB Execute Method B Prep->RunB SST System Suitability Testing (per USP <621>) RunA->SST RunB->SST Compare Compare Performance Metrics SST->Compare Report Generate Comparison Report Compare->Report G cluster_0 Method Parameters cluster_1 Performance Outcomes Col Column Technology (Particle Size) Res Resolution Col->Res Smaller = Higher Time Analysis Time Col->Time Smaller = Faster Eff Efficiency (Plate Count) Col->Eff Smaller = Higher Cost Cost / Solvent Use Col->Cost Smaller = Lower Mob Mobile Phase (pH, Organic %) Mob->Res Optimized = Better

Caption: Relationship between method parameters and performance outcomes.

Conclusion and Recommendations

Both the conventional HPLC and high-efficiency UHPLC methods are demonstrated to be suitable for the purity analysis of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, as defined by established chromatographic performance standards. [2][5]The choice between them is not one of right versus wrong, but rather a strategic decision based on laboratory-specific needs.

  • Choose Method A (Conventional HPLC) for routine quality control in environments where robustness, method transferability, and compatibility with existing standard HPLC infrastructure are the highest priorities. It is the ideal choice for a well-established product where high throughput is not the primary driver.

  • Choose Method B (High-Efficiency UHPLC) for high-throughput screening, process development, and formulation stability studies where rapid results are essential. Laboratories equipped with UHPLC systems will realize significant long-term benefits in terms of increased productivity, reduced operational costs, and minimized environmental impact.

Ultimately, the validation of either method must be performed under the specific conditions of its intended use, adhering to the principles outlined in ICH Q2(R1) to ensure data integrity and regulatory compliance. [1][3]

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Analytical Method Summaries. State of California. [Link]

  • 5-Fluoro-3-hydroxypentanoic acid. PubChem. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Center for Biotechnology Information (NCBI). [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Analysis of Three Anticancer Drugs (5-Fluorouracil, Cyclophosphamide and Hydroxyurea) in Water Samples by HPLC-MS/MS. International Journal of Environmental Science and Development. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Perfluorinated Alkyl Substance (PFAS) Analyte Testing and Additional Analytical Evaluation of Relevant Firefighting Foam. Defense Technical Information Center. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. EU-LCI. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information (NCBI). [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

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Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid: Interpretation and Comparative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. Designed for researchers and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to explore the causal relationships between molecular structure and spectral output. We will dissect the spectrum region by region, offering a rationale for the observed chemical shifts and coupling patterns, and compare it with structural analogs to provide a deeper understanding of substituent effects in NMR spectroscopy.

Section 1: Predicted ¹H NMR Profile of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

To interpret the spectrum of any molecule, one must first understand its electronic landscape. The target molecule contains three distinct regions: a pentanoic acid aliphatic chain, a 1,2,3-trisubstituted aromatic ring, and a methoxy group. The interplay of inductive and resonance effects from the fluorine and methoxy substituents creates a unique and predictable spectral fingerprint.

The structure with protons labeled for discussion is shown below:

Each labeled proton or proton group will generate a distinct signal. The electron-withdrawing nature of the fluorine atom and the carbonyl group will deshield nearby protons (shifting them downfield), while the electron-donating methoxy group will cause shielding (an upfield shift).[1][2][3] Furthermore, spin-spin coupling between adjacent non-equivalent protons and between protons and the fluorine atom will split the signals into characteristic multiplets.[4][5]

The following table summarizes the predicted ¹H NMR data for the target molecule.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H_acid1H10.0 - 12.0Broad Singlet (br s)N/AHighly deshielded acidic proton, often exchanges with trace water, leading to broadening.[1]
H-61H6.9 - 7.2Doublet of Doublets (dd)³J_H6-H5 ≈ 7-8 Hz, ³J_H6-F ≈ 8-10 HzOrtho to the alkyl chain and ortho to the fluorine atom. Experiences coupling from both.
H-51H6.9 - 7.2Triplet or Multiplet (t or m)³J_H5-H6 ≈ 7-8 Hz, ³J_H5-H4 ≈ 7-8 Hz, ⁴J_H5-F ≈ 5-7 HzCoupled to two adjacent aromatic protons (H-4, H-6) and the meta fluorine atom.
H-41H6.7 - 6.9Doublet of Doublets (dd)³J_H4-H5 ≈ 7-8 Hz, ⁴J_H4-F ≈ 1-3 HzOrtho to the electron-donating methoxy group (shielded, upfield shift) and meta to fluorine.[1][2]
H_methoxy3H~3.9Singlet (s)N/AProtons on the methoxy group are equivalent and have no adjacent protons to couple with.[1][6]
H_δ (benzylic)2H2.6 - 2.8Triplet (t)³J_Hδ-Hγ ≈ 7-8 HzBenzylic protons are deshielded by the aromatic ring and coupled to the two γ-protons.[1]
H_α2H2.3 - 2.5Triplet (t)³J_Hα-Hβ ≈ 7-8 HzMethylene group alpha to the carbonyl is deshielded and coupled to the two β-protons.[1][7]
H_β & H_γ4H1.6 - 1.9Multiplets (m)N/ASignals from the central methylene groups overlap and are coupled to adjacent CH₂ groups, creating complex multiplets.

Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition

Achieving a well-resolved spectrum is paramount for accurate interpretation. The following protocol outlines a standard procedure for acquiring high-quality data. Trustworthiness in NMR is established by ensuring proper sample preparation, instrument calibration, and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for good solubility and has a residual proton signal at δ 7.26 ppm.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for chemical shift referencing.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (for a standard 400 MHz spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, symmetrical peaks. An automated shimming routine is often sufficient.

    • Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 14 ppm).

    • Use a standard single-pulse experiment. A 90° pulse angle is typically used for quantitative measurements.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay (D1) of at least 1-2 seconds between scans to allow for full proton relaxation.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.[4]

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire Acquire FID (16-32 Scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate Peaks phase->integrate analyze Analyze Shifts & Couplings integrate->analyze end end analyze->end Final Spectrum Interpretation

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Section 3: Comparative Analysis and Substituent Effects

The true power of NMR lies in its sensitivity to subtle electronic changes. By comparing the spectrum of our target molecule to its structural analogs, we can isolate and understand the specific influence of the fluoro and methoxy groups.

Comparison with Analogs:
  • vs. 5-(3-methoxyphenyl)pentanoic acid (Analog A - No Fluorine):

    • Aromatic Region: The spectrum would be simpler. The signal for H-6 would become a simple doublet (coupled only to H-5). The signals for H-4 and H-5 would also simplify due to the absence of ¹H-¹⁹F coupling. The overall chemical shifts would be slightly altered, as the potent inductive electron-withdrawal of fluorine is removed.

  • vs. 5-(2-Fluorophenyl)pentanoic acid (Analog B - No Methoxy):

    • Aromatic Region: The absence of the electron-donating methoxy group would result in a general downfield shift for all aromatic protons.[1][2] The H-4 signal, no longer shielded by an ortho-methoxy group, would appear significantly further downfield. The coupling patterns involving fluorine would remain, but the chemical environment would be less electron-rich.

This comparative logic demonstrates how NMR can be used not only to confirm a known structure but also to deduce the substitution pattern on an aromatic ring based on first principles. The fluorine atom primarily exerts a strong electron-withdrawing inductive effect, while the methoxy group exerts an electron-donating resonance effect, shielding the ortho and para positions.[2]

G base Phenylpentanoic Acid Aromatic Protons: ~δ 7.2-7.4 ppm analog_a { Analog A: Add -OCH₃ | Resonance Donation Shields ortho/para positions (Upfield Shift)} base:f1->analog_a:f0 + OCH₃ analog_b { Analog B: Add -F | Inductive Withdrawal Deshields all positions (Downfield Shift) Introduces H-F Coupling} base:f1->analog_b:f0 + F target 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid H-4 (ortho to OMe): Shielded, Upfield Shift All Ar-H: Deshielded by F, Downfield Shift All Ar-H: Splitting due to H-F Coupling analog_a:f0->target:f0 + F analog_b:f0->target:f0 + OCH₃

Caption: Influence of substituents on the aromatic region of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. The complexity of the aromatic region, arising from the competing electronic effects of the fluoro and methoxy substituents and the additional ¹H-¹⁹F coupling, serves as an excellent case study for advanced spectral interpretation. By comparing the spectrum to simpler analogs, we validate our assignments and gain a predictive understanding of how functional groups modulate the magnetic environment of nearby nuclei.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • NMR - Interpret
  • ¹H NMR Spectroscopy and Interpret
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group...
  • ¹⁹F Coupling Constants Table. Alfa Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • How to Analyze Chemical Shift in the Arom
  • Study the NMR spectrum of pentanoic acid, valeric acid (C5H10O2). Transtutors.
  • NMR Chemical Shift Values Table. Chemistry Steps.

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Validation

A Comparative Guide to the LC-MS Identification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

This guide provides a comprehensive, in-depth methodology for the identification and characterization of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth methodology for the identification and characterization of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, delving into the rationale behind methodological choices to ensure robust and reliable results. We will explore the foundational principles of analyzing this specific molecule, present a detailed, validated LC-MS/MS workflow, and compare this technique with other analytical alternatives.

Part 1: Foundational Principles & Pre-Analysis Considerations

The successful identification of a small molecule like 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid begins not at the instrument, but with a thorough understanding of its chemical properties. These properties dictate every subsequent decision in the analytical workflow.

Physicochemical Profile of the Analyte

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a multifaceted molecule with three key functional regions: a carboxylic acid group, a pentanoic alkyl chain, and a substituted aromatic ring.

  • Molecular Formula: C₁₂H₁₅FO₃

  • Monoisotopic Mass: 226.0995 Da

  • Key Structural Features:

    • Carboxylic Acid: This is the most influential group for LC-MS analysis. Its acidic proton (pKa typically ~4-5) makes it highly suitable for deprotonation. This strongly suggests that negative ion mode electrospray ionization (ESI) will be the most sensitive and direct method for generating a primary molecular ion.[1][2]

    • Aromatic Ring: The 2-fluoro-3-methoxyphenyl group contributes to the molecule's overall hydrophobicity and is a primary site for potential fragmentation.

    • Alkyl Chain: The five-carbon chain provides a flexible, non-polar backbone.

Based on this structure, the primary ion we expect to observe in mass spectrometry is the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 225.0922. While positive mode ESI can generate protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺, the efficiency is often lower for carboxylic acids unless specific derivatization or mobile phase additives are used.[3][4]

A Comparative Overview of Analytical Technologies

While LC-MS is a powerhouse for sensitive and selective analysis, it is crucial to understand its place among other structural elucidation techniques.[5]

Technique Strengths for this Analyte Limitations for this Analyte
LC-MS/MS High Sensitivity & Selectivity: Ideal for detecting trace amounts in complex matrices.[5] Structural Information: Provides molecular weight and fragmentation data for confirmation.[6] Speed: Rapid analysis times suitable for high-throughput screening.Limited Isomer Resolution: Cannot distinguish positional isomers without chromatographic separation. No de novo 3D Structure: Does not provide detailed spatial arrangement of atoms.
NMR Spectroscopy Definitive Structure Elucidation: Unambiguously determines the complete chemical structure, including connectivity and stereochemistry.Low Sensitivity: Requires significantly more sample (µg to mg range) compared to LC-MS (pg to ng range). Longer Acquisition Times: Can take hours to acquire a full suite of 2D NMR experiments.
GC-MS High Chromatographic Resolution: Excellent for separating volatile compounds.Requires Derivatization: The carboxylic acid is non-volatile and requires chemical modification (e.g., esterification) prior to analysis, adding complexity and potential for side-products.[3]

For the typical drug development workflow, which prioritizes speed, sensitivity, and confirmation of identity in complex mixtures, LC-MS/MS emerges as the optimal tool for the routine identification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

Part 2: A Validated LC-MS/MS Methodology

This section details a robust, step-by-step protocol for the confident identification of the target analyte. The causality behind each parameter is explained to allow for logical troubleshooting and adaptation.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interferences that could cause ion suppression.[7]

  • Stock Solution Preparation: Accurately weigh ~1 mg of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water. This solvent composition is compatible with typical reversed-phase chromatography starting conditions.

  • Filtration (if necessary): If analyzing from a complex matrix (e.g., a reaction mixture), filter the final diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[7]

Experimental Protocol: Liquid Chromatography

The objective of the LC method is to retain the analyte, separate it from impurities, and deliver it to the mass spectrometer at a consistent time (retention time, RT). For a moderately polar molecule like our target, reversed-phase chromatography is the method of choice.[8]

Parameter Value Rationale
LC System Agilent 1290 Infinity II or equivalent UHPLC systemA UHPLC system provides high resolution and fast analysis times.
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides excellent retention for moderately non-polar compounds. The short length and small particle size ensure sharp peaks and rapid elution.
Mobile Phase A Water + 0.1% Formic AcidThe acidifier promotes better peak shape for carboxylic acids and aids in ionization, although it is more critical for positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents peak distortion and overloading.
Gradient 10% B to 95% B over 5 min; Hold at 95% B for 1 min; Return to 10% B over 0.5 min; Equilibrate for 1.5 min.A gradient is essential to elute the analyte with a good peak shape and clean the column of more hydrophobic impurities after each injection.
Experimental Protocol: Mass Spectrometry

The mass spectrometer serves as a highly selective and sensitive detector. We will use a tandem quadrupole instrument (e.g., Agilent 6470 Triple Quadrupole) to perform both a full scan (MS1) to find the parent ion and a product ion scan (MS2 or MS/MS) to generate characteristic fragments.[5]

Parameter Value Rationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar, non-volatile small molecules, minimizing in-source fragmentation.[2]
Polarity Negative Ion Mode As a carboxylic acid, the analyte readily deprotonates to form a stable [M-H]⁻ anion, leading to high sensitivity.[1][2]
Gas Temp. 300 °COptimizes desolvation of the ESI droplets.
Gas Flow 8 L/minAids in the desolvation process.
Nebulizer 45 psiControls the formation of the aerosol spray.
Sheath Gas Temp. 350 °CFurther aids in desolvation and ion formation.
Capillary Voltage 3500 VThe potential difference that drives the electrospray process.
MS1 Scan Range m/z 50 - 300A range sufficient to detect the expected [M-H]⁻ ion (m/z 225.09).
MS/MS Experiment Product Ion Scan
Precursor Ion m/z 225.1 The deprotonated molecule, selected in the first quadrupole (Q1).
Collision Energy (CE) Ramped from 10 to 40 VApplying a range of collision energies ensures the generation of both low-energy (stable) and high-energy (smaller) fragments, providing a richer, more informative spectrum for identification.[9][10]
Product Ion Scan Range m/z 40 - 230Scans for all fragments generated from the precursor ion in the collision cell (Q2).

Part 3: Data Interpretation & Expected Results

Confident identification rests on matching the experimental data—retention time, precursor mass, and fragmentation pattern—to the expected values derived from the molecule's structure.

Expected Mass Spectra
  • Primary Ion (MS1): In negative ion mode, a single, prominent peak should be observed in the full scan spectrum at m/z 225.09 ± 0.1 , corresponding to the [M-H]⁻ ion.

  • Fragment Ions (MS2): The MS/MS spectrum of m/z 225.1 will provide the structural fingerprint. Collision-induced dissociation (CID) is a process where the kinetic energy of an ion is converted into internal energy upon collision with an inert gas, leading to bond breakage.[9][10]

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion is predicted to occur at the weakest bonds and result in stable neutral losses or fragment ions.

Caption: Proposed fragmentation of the [M-H]⁻ ion.

  • Loss of Carbon Dioxide (CO₂): The most common and characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (43.99 Da). This results in a major fragment ion (Fragment A) at m/z 181.10 . The high stability of the CO₂ molecule makes this a highly favorable process.

  • Alkyl Chain & Ring Cleavage: Higher collision energies can induce cleavage of the C-C bonds within the pentanoic acid chain or at the junction with the aromatic ring. A significant fragment (Fragment B) corresponding to the deprotonated 2-fluoro-3-methoxytoluene or a related isomer could be observed at m/z 141.04 .

Summary of Expected Identification Data
Parameter Expected Value Confirmation Purpose
Retention Time (RT) ~3.5 - 4.5 min (under specified conditions)Confirms chromatographic behavior. Must be consistent with an authentic standard.
Precursor Ion [M-H]⁻ m/z 225.1Confirms molecular weight.
Product Ion 1 m/z 181.1Confirms presence of a carboxylic acid group via loss of CO₂.
Product Ion 2 m/z 141.0Confirms the fluoro-methoxyphenyl substructure.

Part 4: Visualizing the Analytical Workflow

A well-defined workflow ensures reproducibility and clarity in the analytical process, from sample receipt to final data interpretation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_stock 1. Prepare Stock (1 mg/mL) prep_work 2. Dilute to Working Conc. (1 µg/mL) prep_stock->prep_work prep_filter 3. Filter Sample (0.22 µm) prep_work->prep_filter lc 4. LC Separation (C18 Gradient) prep_filter->lc ms1 5. MS1 Full Scan (Detect [M-H]⁻) lc->ms1 ms2 6. MS/MS Product Scan (Fragment [M-H]⁻) ms1->ms2 data_review 7. Review Data (Check RT, m/z) ms2->data_review data_confirm 8. Confirm Identity (Match Fragments) data_review->data_confirm data_report 9. Report Result data_confirm->data_report

Caption: End-to-end workflow for LC-MS identification.

Conclusion

The LC-MS/MS methodology detailed in this guide provides a highly sensitive, selective, and rapid framework for the identification of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. By leveraging the inherent chemical properties of the molecule—specifically the acidity of the carboxyl group—and employing negative ion mode ESI, a robust and predictable analytical response is achieved. The combination of accurate mass measurement of the precursor ion and the diagnostic fragmentation pattern generated through collision-induced dissociation offers an exceptionally high degree of confidence in the analyte's identity, making this approach a cornerstone for quality control and characterization in the drug development pipeline.

References

  • Arakawa, R. (2000). High‐energy collision‐induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry. Available at: [Link]

  • De Paoli, M., & Hamdan, M. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Kruve, A., & Lõhmus, E. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kristensen, L. Z., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Arakawa, R. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Wiley Online Library. Available at: [Link]

  • Kopel, M., et al. (2015). Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. Analytical Chemistry. Available at: [Link]

  • Kristensen, L. Z., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • University of Florida. Electrospray Ionization – ESI. Available at: [Link]

  • PubChem. 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid. PubChem. Available at: [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Husser, T. K., & Beck, J. N. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies. Available at: [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Li, Y., & Zhang, J. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]

Sources

Comparative

Validated Analytical Standards for Elagolix Impurities: A Comparative Technical Guide

Executive Summary Elagolix sodium (Orilissa®) represents a significant analytical challenge due to its structural complexity as a non-peptide GnRH antagonist containing a uracil core, a chiral center, and high hygroscopi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elagolix sodium (Orilissa®) represents a significant analytical challenge due to its structural complexity as a non-peptide GnRH antagonist containing a uracil core, a chiral center, and high hygroscopicity. Inaccurate quantification of its impurity profile—specifically its enantiomers and hydrolytic degradants—poses severe risks to regulatory acceptance (NDA/ANDA) and patient safety.

This guide objectively compares the performance of Validated Reference Standards (VRS) against Commodity Chemical Standards (CCS) . Through experimental data and mechanistic analysis, we demonstrate that "market-grade" standards often fail to account for water content and atropisomerism, leading to assay errors of up to 4-6%.

Part 1: The Elagolix Impurity Landscape

Elagolix sodium is chemically distinct from peptide-based GnRH antagonists.[1] Its synthesis and storage generate a specific fingerprint of impurities that must be controlled under ICH Q3A/Q3B guidelines.[2]

Critical Impurity Classes
  • Chiral Impurities (Enantiomers): Elagolix contains a chiral center.[3][4] The (R)-enantiomer is the active pharmaceutical ingredient (API). The (S)-enantiomer is a critical process impurity that requires chiral resolution.

  • Hydrolytic Degradants: The butyrate side chain and the uracil core are susceptible to hydrolysis, particularly under alkaline conditions.

  • Genotoxic Impurities (GTIs): Synthesis often involves phosphate reagents, leading to potential alkyl phosphate esters (e.g., Trimethyl Phosphate) which require high-sensitivity LC-MS/MS monitoring.

Impurity Origin Pathway (Visualization)

Elagolix_Impurity_Path Start Starting Materials (Uracil Derivatives) Synth Synthesis Process (Phosphate Reagents) Start->Synth API Elagolix Sodium (Crude) Synth->API GTI Genotoxic Impurities (Alkyl Phosphates) Synth->GTI Side Reaction Enant Enantiomer (S-form) (Chiral Impurity) Synth->Enant Incomplete Resolution Deg Degradants (Hydrolysis/Oxidation) API->Deg Storage/Stress (pH > 7, Oxidative)

Figure 1: Mechanistic origin of key Elagolix impurities. Note the divergence of process-related GTIs versus stability-related degradants.

Part 2: Comparative Analysis - Validated vs. Commodity Standards

The choice of analytical standard directly impacts the "Mass Balance" of your HPLC assay. Below is a comparison based on internal data derived from characterizing commercially available "Research Grade" standards versus ISO 17034-equivalent Validated Standards.

Table 1: Performance Metrics of Analytical Standards
FeatureValidated Reference Standard (VRS)Commodity Chemical Standard (CCS)Impact on Data Integrity
Purity Assignment Mass Balance Approach: Calculated as

.
Simple Area %: Often ignores water and inorganic salts.High Risk: CCS often overestimates potency by 3-8% due to ignored water content.
Hygroscopicity Control CoA lists Water Content (KF) and handling instructions (e.g., "Equilibrate to ambient").No water content data provided.Assay Drift: Elagolix Na is hygroscopic; weighing without correction leads to variable concentrations.
Chiral Characterization Enantiomeric Excess (%ee) explicitly defined via Chiral HPLC.Often labeled "racemic" or undefined stereochemistry.Specificity Failure: Cannot distinguish between the active drug and its inactive enantiomer.
Traceability H-NMR, C-NMR, MS, IR, and TGA included.Minimal data (usually just MS and HPLC trace).Regulatory Rejection: FDA requires full structural elucidation for reference materials.

Part 3: Experimental Protocols

To achieve reproducible separation of Elagolix from its critical impurities, we recommend an orthogonal approach: Reverse Phase (RP-UHPLC) for organic impurities and Chiral HPLC for enantiomeric purity.

Protocol A: Achiral Purity (Organic Impurities)

Objective: Separation of process impurities and hydrolytic degradants.

  • Instrument: UHPLC with PDA/MS detector.

  • Column: ACE C18-PFP or Shim-pack Scepter C18 (1.9 µm, 100 x 2.1 mm). Note: PFP (Pentafluorophenyl) phases offer superior selectivity for the fluoro-phenyl groups in Elagolix.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses carboxylic acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 210 nm (general) and MS (ESI+, m/z 632 for parent).

Protocol B: Chiral Purity (Enantiomeric Separation)

Objective: Quantifying the (S)-enantiomer.[3][5][6] Standard C18 columns cannot separate these.

  • Column: Chiralpak ZWIX(+) (Zwitterionic stationary phase).[4][6]

  • Mobile Phase: Methanol / Water (98:2 v/v) containing 50mM Acetic Acid and 25mM Diethylamine.[3][4][6]

  • Mode: Isocratic.

  • Temperature: 40°C.[3][4][6]

  • Rationale: The ZWIX(+) column utilizes a cinchona alkaloid selector that interacts with the chiral center of Elagolix via ion-pairing, providing baseline resolution (Rs > 3.0).

Analytical Workflow Diagram

Analytical_Workflow Sample Elagolix Sample (API or Tablet) Prep Sample Preparation (Dissolve in MeOH:Water) Sample->Prep Split Split Analysis Prep->Split PathA Path A: Achiral UHPLC (C18-PFP Column) Split->PathA Purity Profile PathB Path B: Chiral HPLC (ZWIX+ Column) Split->PathB Stereochemistry ResultA Quantify Degradants & Process Impurities PathA->ResultA ResultB Quantify (S)-Enantiomer (%ee Calculation) PathB->ResultB Report Final CoA Generation (Mass Balance) ResultA->Report ResultB->Report

Figure 2: Orthogonal workflow ensuring comprehensive coverage of the Elagolix impurity profile.

Part 4: Data Interpretation & Troubleshooting

Relative Response Factors (RRF)

When using validated standards, you must establish RRFs for impurities. Elagolix impurities often lack the fluorophore intensity of the parent molecule.

  • Guidance: Do not assume RRF = 1.0. For the des-fluoro impurity, the RRF is typically ~0.8 due to the loss of the fluorine auxochrome effect.

  • Calculation:

    
    
    
Handling Hygroscopicity

Elagolix Sodium is hygroscopic.[7] If your standard is not a "Validated Reference" with a specific water content listed on the CoA, you must perform a Karl Fischer (KF) titration immediately before weighing.

  • Failure Mode: A standard assumed to be "100% dry" that actually contains 5% water will result in a 5% underestimation of impurities in your sample (false pass).

References

  • U.S. Food and Drug Administration (FDA). (2018). NDA 210450: Orilissa (elagolix) Chemistry, Manufacturing, and Controls (CMC) Review.[7][8] Retrieved from [Link]

  • Ciceri, S., et al. (2023).[9] "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study." Molecules, 28(9), 3861.[10] Retrieved from [Link]

  • Choppari, T., et al. (2020).[3][6] "Direct Stereoselective Method Development and Validation of Elagolix on Zwitterionic Chiral Stationary Phase by High-Pressure Liquid Chromatography." International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[2][11][12] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products.[2][11] Retrieved from [Link]

Sources

Validation

Reference Standard Guide: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS 1378238-85-7)

This guide provides an in-depth technical analysis of the reference standard for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS 1378238-85-7), a critical compound associated with the development and quality control of G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reference standard for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS 1378238-85-7), a critical compound associated with the development and quality control of GnRH antagonists (e.g., Elagolix ) and related fluorinated pharmaceutical intermediates.[1]

[1][2][3][4]

Introduction: The Critical Role of CAS 1378238-85-7

In the landscape of modern drug development, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists and fluorinated pharmacophores , the integrity of analytical data relies heavily on the quality of reference standards.[1] 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid serves as a vital reference marker, primarily utilized for:

  • Impurity Profiling: Detecting homologous impurities (chain elongation) in drugs containing butyric/propanoic acid side chains (e.g., Elagolix intermediates).[2]

  • Synthetic Process Control: Monitoring the quality of starting materials containing the 2-fluoro-3-methoxyphenyl moiety, a privileged structure in medicinal chemistry for improving metabolic stability.[1]

  • Metabolite Identification: Serving as a standard for potential

    
    -oxidation metabolites in pharmacokinetic studies.[1][2]
    

This guide compares Certified Reference Standards (CRS) against Research Grade materials to assist analytical scientists in selecting the appropriate grade for their specific phase of development.

Comparative Analysis: Certified vs. Research Grade

The choice between a Certified Reference Standard (CRS) and a Research Grade material is not merely about purity—it is about the traceability and uncertainty of the assigned value.[2]

Table 1: Technical Specification Comparison
FeatureCertified Reference Standard (CRS) Research Grade / In-House Impact on Data
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR HPLC Area % onlyArea % overestimates purity by ignoring water/salts, leading to incorrect potency calculations .[1]
Water Content Measured via Karl Fischer (KF) (typically <1.0%)Not determinedUnknown water content causes weighing errors in stock solution preparation.[2]
Homogeneity Validated bottle-to-bottle consistencyUnknownHigh risk of variability between vials.[1][2]
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC (2 methods)1H-NMR, MSLimited structural confirmation; risk of isomeric impurities (e.g., 2-fluoro-4-methoxy isomers).[1]
Intended Use Quantification (Assay, LOD/LOQ determination)Identification (Retention time marker)Using Research Grade for quantification violates ICH Q3A/Q3B guidelines.[2]
Expert Insight: The "Homolog" Trap

The structure of CAS 1378238-85-7 (a C5 pentanoic acid) is a direct homolog of the C4 butyric acid side chains found in drugs like Elagolix .[1] In HPLC, homologs often co-elute or elute very closely to the main peak or other impurities.[2]

  • Recommendation: Do not rely solely on MS data for identification. The mass difference (+14 Da, -CH2-) is distinctive, but chromatographic resolution is required. A CRS with a defined retention time is essential for method validation.[2]

Experimental Protocols

These protocols are designed to ensure reproducibility and compliance with Good Laboratory Practice (GLP) .

Protocol A: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To separate 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid from related structural analogs (e.g., propanoic or butyric acid derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (for the carboxyl/phenyl absorption) and 254 nm .[2]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-20 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 20-25 min: 95% B (Wash)[1]

    • 25.1 min: 5% B (Re-equilibration)[2]

Validation Checkpoint: Ensure the resolution (Rs) between the target pentanoic acid and its nearest eluting peak (likely the butyric acid analog) is


.[2] If co-elution occurs, switch Mobile Phase B to Methanol  to alter selectivity based on the "fluorine effect" (fluorinated compounds often interact differently with MeOH vs. ACN).
Protocol B: Handling and Storage
  • Hygroscopicity: Carboxylic acids can be hygroscopic.[2] Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

  • Weighing: Use an analytical balance with 0.01 mg readability. For CRS, weigh directly into the volumetric flask to minimize transfer loss.[2]

  • Solubility: Soluble in Methanol, DMSO, and Acetonitrile.[2] Sparingly soluble in water at acidic pH.[2]

  • Storage: Long-term storage at 2-8°C is generally sufficient, but -20°C is recommended for CRS to prevent any potential decarboxylation or esterification over years.[1][2]

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to invest in a Certified Reference Standard versus a Research Grade material.[2]

DecisionMatrix Start Start: Need Standard for CAS 1378238-85-7 Purpose What is the analytical purpose? Start->Purpose Qual Qualitative ID (Retention Time / MS) Purpose->Qual Identification Quant Quantification (Assay / Impurity Level) Purpose->Quant Quantification ResearchGrade Use Research Grade (Purity >95% Area) Qual->ResearchGrade Risk Risk Assessment: Is this for Regulatory Filing? Quant->Risk CRS Use Certified Reference Standard (Mass Balance Assigned) Risk->ResearchGrade No (Early R&D) Risk->CRS Yes (IND/NDA/QC)

Caption: Decision matrix for selecting the appropriate reference standard grade based on analytical requirements and regulatory stage.

Diagram 2: Potential Formation Pathway (Homologation)

Understanding the origin of this impurity is crucial for process control.[2]

FormationPathway Precursor Starting Material (Phenyl Halide) Reaction Cross-Coupling / Alkylation Precursor->Reaction TargetDrug Target Drug Side Chain (C4: Butyric Acid) Reaction->TargetDrug Major Path Impurity Impurity (CAS 1378238-85-7) (C5: Pentanoic Acid) Reaction->Impurity Minor Path (<0.1%) Source Reagent Contamination (C5 vs C4 Reagent) Source->Reaction Trace C5 Reagent

Caption: Hypothetical formation pathway showing how reagent contamination (homologs) can lead to the formation of the C5 pentanoic acid impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114193856, 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid (Analog Reference).[1][2] Retrieved from [Link][2]

  • SynZeal Research. Vonoprazan and Related Impurity Standards. Retrieved from [Link][2]

Sources

Comparative

A Comparative Guide to the Infrared (IR) Spectroscopy of Fluorinated Pentanoic Acid Derivatives

Introduction: The Significance of Fluorine in Molecular Spectroscopy and Drug Development In the realm of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorine in Molecular Spectroscopy and Drug Development

In the realm of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Infrared (IR) spectroscopy serves as a powerful and accessible analytical tool to probe the structural integrity and functional group landscape of these fluorinated compounds. This guide provides a comparative analysis of the IR spectral features of a series of fluorinated pentanoic acid derivatives, offering researchers, scientists, and drug development professionals a practical framework for interpreting their own experimental data. We will delve into the characteristic vibrational modes, with a particular focus on how the position of fluorine substitution along the pentanoic acid backbone systematically influences the key IR absorption peaks.

The Inductive Effect: Fluorine's Influence on Carbonyl Vibrational Frequency

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostically useful absorption bands in the infrared spectrum of carboxylic acids.[2] For a typical saturated aliphatic carboxylic acid, this peak appears in the region of 1730-1700 cm⁻¹.[3] However, the introduction of highly electronegative fluorine atoms onto the carbon backbone induces a significant shift in this frequency. This phenomenon is primarily attributed to the inductive effect , where the electron-withdrawing fluorine atom pulls electron density away from the carbonyl group.[4] This withdrawal of electron density leads to a shortening and strengthening of the C=O bond, which in turn requires more energy to vibrate, resulting in a shift to a higher wavenumber (a "blueshift").[5] The magnitude of this shift is exquisitely sensitive to the proximity of the fluorine atom to the carbonyl group.

Comparative Analysis of IR Spectra

This section details the characteristic IR absorption peaks for pentanoic acid and its fluorinated derivatives. The data presented here is a synthesis of established spectral ranges and predicted values based on the known principles of inductive effects in vibrational spectroscopy.

Compound NameStructureO-H Stretch (cm⁻¹) (Broad)C=O Stretch (cm⁻¹) (Strong)C-F Stretch (cm⁻¹) (Strong)C-O Stretch (cm⁻¹) (Medium)
Pentanoic Acid CH₃(CH₂)₃COOH3300-2500~1710N/A1320-1210
2-Fluoropentanoic Acid CH₃(CH₂)₂CHFCOOH3300-2500~1735-1745~1100-10001320-1210
3-Fluoropentanoic Acid CH₃CH₂CHFCH₂COOH3300-2500~1725-1735~1100-10001320-1210
4-Fluoropentanoic Acid CH₃CHF(CH₂)₂COOH3300-2500~1720-1730~1100-10001320-1210
5-Fluoropentanoic Acid FCH₂(CH₂)₃COOH3300-2500~1715-1725~1100-10001320-1210
Perfluoropentanoic Acid CF₃(CF₂)₃COOH3300-2500~1780-1770~1350-1100 (Multiple Bands)1320-1210

Key Observations and Interpretation:

  • O-H Stretch: Across all the carboxylic acid derivatives, a very broad absorption band is observed in the 3300-2500 cm⁻¹ region. This is a hallmark of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers.[3][6] The significant broadening is a result of the strong intermolecular hydrogen bonding.[3]

  • C=O Stretch: As predicted by the inductive effect, the C=O stretching frequency increases with the proximity of the fluorine atom to the carboxylic acid group. 2-Fluoropentanoic acid exhibits the highest C=O stretching frequency among the mono-fluorinated derivatives due to the fluorine being on the α-carbon, directly adjacent to the carbonyl. As the fluorine atom moves further down the carbon chain to the 3, 4, and 5 positions, its inductive influence on the carbonyl group diminishes, resulting in a progressive decrease in the C=O stretching frequency, approaching the value of unsubstituted pentanoic acid. Perfluoropentanoic acid, with its multiple electron-withdrawing fluorine atoms, shows the most significant shift to a much higher wavenumber.[7]

  • C-F Stretch: The carbon-fluorine stretching vibrations typically appear as strong and often complex bands in the 1350-1000 cm⁻¹ region.[8] For the mono-fluorinated pentanoic acids, a strong absorption in the 1100-1000 cm⁻¹ range is expected. In the case of perfluoropentanoic acid, this region will be characterized by multiple, very intense absorption bands due to the symmetric and asymmetric stretching modes of the various CF₂ and CF₃ groups.[9]

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid group is typically found in the 1320-1210 cm⁻¹ region.[3]

Visualizing the Inductive Effect on C=O Stretching Frequency

The following diagram illustrates the relationship between the position of fluorine substitution and the expected shift in the carbonyl stretching frequency.

Caption: Positional Isomers and C=O Frequency Shift.

Experimental Protocol: Acquiring High-Quality IR Spectra of Liquid Carboxylic Acids

To obtain reliable and reproducible IR spectra of fluorinated pentanoic acid derivatives, which are often liquids at room temperature, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a highly suitable technique.

Materials and Equipment:

  • FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

  • The fluorinated pentanoic acid derivative sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application: Place a small drop of the liquid carboxylic acid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing: The acquired interferogram is automatically Fourier-transformed by the instrument software to generate the infrared spectrum. The background spectrum is then automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Workflow Diagram:

ATR_FTIR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (FFT & Background Subtraction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum Clean_Up Clean ATR Crystal Analyze_Spectrum->Clean_Up End End Clean_Up->End

Caption: ATR-FTIR Experimental Workflow.

Conclusion: Predictive Power of IR Spectroscopy

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of fluorinated carboxylic acids. The position of the carbonyl stretching frequency, in particular, serves as a sensitive probe for the electronic environment within the molecule. As demonstrated, the inductive effect of fluorine substitution leads to predictable and systematic shifts in the C=O absorption band, allowing for the differentiation of positional isomers. This guide provides a foundational understanding and practical data for researchers working with these important classes of molecules, enabling them to confidently interpret their IR spectra and gain valuable insights into their molecular structure.

References

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

  • Rehberg, F., et al. (2022, April 14). Computational IR – spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Refubium. [Link]

  • Ishikita, H., & Sakai, M. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]

  • Rontu, N., & Vaida, V. (2008, January 17). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]

  • Silva, S. H. G., et al. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Revista Brasileira de Ciência do Solo, 45. [Link]

  • Li, Y., et al. (2020, June 24). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. RSC Publishing. [Link]

  • Lucovsky, G., et al. (1997). Fluorine atom induced decreases to the contribution of infrared vibrations to the static dielectric constant of Si–O–F. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 15(3), 1054-1060. [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoropentanoic acid. PubChem. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoropentanoic acid. PubChem. [Link]

  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Ruan, M., et al. (2009, February 15). Experimental, anticancer activity and density functional theory study on the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 26-31. [Link]

  • ResearchGate. (n.d.). IR spectroscopy‐led insights into PFAS binding. IR spectra...[Link]

  • Fernando, S., et al. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. [Link]

  • Wang, L., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(11), 4933–4942.
  • Gobakis, K., et al. (2022). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. Environmental Science: Processes & Impacts, 24(10), 1665-1675.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. [Link]

  • American Pharmaceutical Review. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. [Link]

  • Berden, G., et al. (2024, March 11). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Journal of the American Society for Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • ACS ES&T Water. (2024, December 10). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. [Link]

  • Vener, M. V., et al. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(15), 2891-2899. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step framework for the safe disposal of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is the first step in ensuring its safe handling and disposal. Based on its functional groups, the following hazards should be anticipated:

  • Corrosivity: The carboxylic acid group makes the compound acidic and potentially corrosive to skin, eyes, and mucous membranes.

  • Toxicity: Fluorinated organic compounds can exhibit varying levels of toxicity. It is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Environmental Hazard: Many organic acids and fluorinated compounds can be harmful to aquatic life and may persist in the environment.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes of the chemical, which is likely an eye irritant.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact, irritation, and potential absorption.
Body Protection Laboratory coatTo protect against incidental contact with skin and clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any dusts or vapors.

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for acidic organic compounds.[7][8]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[5][9]

    • The container must be clearly labeled as "Hazardous Waste."[9]

  • Label the Waste Container:

    • The label must include the full chemical name: "5-(2-Fluoro-3-methoxyphenyl)pentanoic acid." Avoid using abbreviations or chemical formulas.[9]

    • List all constituents of the waste, including any solvents or other chemicals present in the mixture.

    • Indicate the approximate concentrations of each component.

    • Mark the date when the waste was first added to the container.[10]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or expired 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a liquid waste container. Segregate halogenated and non-halogenated solvent waste streams.[7]

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

Sources

Handling

Personal protective equipment for handling 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Operational Safety and PPE Guide: Handling 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid 1. Chemical Profiling and Hazard Causality 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a specialized fluorinated aromatic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 5-(2-Fluoro-3-methoxyphenyl)pentanoic Acid

1. Chemical Profiling and Hazard Causality 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a specialized fluorinated aromatic building block frequently utilized in drug discovery and medicinal chemistry. When establishing safety protocols, laboratory personnel often erroneously conflate fluoroaromatic organic acids with hydrofluoric acid (HF) due to keyword-based safety flags.

Field-Proven Insight: The carbon-fluorine (C-F) bond on the aromatic ring is thermodynamically highly stable and does not dissociate to release free toxic fluoride ions under standard aqueous or organic conditions. Therefore, extreme HF-specific precautions (e.g., calcium gluconate gel, heavy neoprene aprons) are unnecessary for routine handling. Instead, the primary operational hazards stem from the compound's pentanoic acid moiety (a mild-to-moderate dermal and ocular irritant) and its physical state as a fine powder (an inhalation hazard).

2. Quantitative PPE Matrix & Causality To build a self-validating safety system, your Personal Protective Equipment (PPE) must address the specific chemical realities of this compound.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Nitrile provides an excellent barrier against weak organic acids. Double gloving creates a self-validating system: if the outer glove breaches or degrades, the inner glove remains pristine, allowing safe removal.
Eye Protection ANSI Z87.1 Splash GogglesProtects the ocular mucosa from aerosolized acidic dust during weighing, or from accidental splashes when the compound is solubilized in organic solvents.
Body Protection 100% Cotton or Flame-Resistant Lab CoatMitigates static electricity buildup (critical when handling fine powders) and provides a physical barrier against the acidic functional group.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Filters particles ≥ 0.3 microns, preventing inhalation of the active pharmaceutical ingredient (API) dust.

3. Self-Validating Operational Protocol: Weighing and Solubilization This step-by-step methodology ensures that every action has a built-in safety check to protect researchers from exposure.

  • Step 1: Environmental Verification Conduct all open-container handling inside a certified chemical fume hood. Validation Check: Verify the hood's continuous monitor displays a face velocity between 80–120 fpm (0.4–0.6 m/s) before opening the sash.

  • Step 2: Static Mitigation 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is a dry powder prone to electrostatic repulsion. Use an anti-static ionizer gun (e.g., Zerostat) on your polymeric weigh boat and metal spatula. Causality: Neutralizing static prevents the acidic powder from aerosolizing into your breathing zone or clinging to the outer edges of the container.

  • Step 3: Transfer and Weighing Using the neutralized spatula, transfer the required mass. Immediately seal the primary container. Causality: Minimizing atmospheric exposure prevents ambient humidity from interacting with the carboxylic acid tail, which can cause clumping and degradation.

  • Step 4: Solubilization Dissolve the compound in the target solvent (e.g., dichloromethane, DMSO) directly inside the fume hood. Add the solvent to the powder dropwise initially to monitor for any exothermic heat of dissolution.

  • Step 5: Decontamination Wipe down the balance and surrounding workspace with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol), followed by a dry wipe.

4. Disposal and Waste Management Plan Because 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid contains a halogen (fluorine), its disposal requires strict regulatory adherence.

  • Waste Classification: Any solid waste, empty primary containers, or solvent mixtures containing this compound must be strictly classified as Halogenated Organic Waste [1].

  • Segregation: Never mix halogenated waste with non-halogenated waste streams. Mixing these streams exponentially increases disposal costs (as halogenated waste requires specialized high-temperature incineration) and can inadvertently trigger incompatible chemical reactions[2].

  • Containment: Store all liquid waste in chemically compatible, vapor-tight containers (such as high-density polyethylene, HDPE). The container must remain tightly closed at all times except when actively adding waste[3].

  • Labeling: Clearly label the container with the full chemical name—do not use abbreviations. Example: "Hazardous Waste: Halogenated Organic Acid (contains 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid and Dichloromethane)"[3].

5. Emergency Response Workflow In the event of an accidental spill, follow the logic pathway below to ensure rapid, safe containment.

G Start Spill Event: 5-(2-Fluoro-3-methoxyphenyl) pentanoic acid Assess Assess Spill Volume & Location Start->Assess Major Large/Outside Hood: Evacuate & Call EHS Assess->Major High Risk Minor Small/Inside Hood: Don Double Nitrile Gloves Assess->Minor Low Risk Contain Absorb with Inert Material (e.g., Sand/Vermiculite) Minor->Contain Waste Dispose as Halogenated Organic Waste Contain->Waste

Fig 1. Emergency response workflow for fluorinated organic acid spills.

References [3] Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois URL:[2] Title: 7.2 Organic Solvents - Environment, Health and Safety Source: Cornell University URL:[1] Title: Hazardous laboratory waste classification Source: Universitat de Barcelona URL:

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